ALK-IN-22
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C24H24ClN7O2 |
|---|---|
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
6-[[5-chloro-4-[2-(methylcarbamoyl)anilino]pyrimidin-2-yl]amino]-N,N,2-trimethyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C24H24ClN7O2/c1-13-20(23(34)32(3)4)15-10-9-14(11-19(15)28-13)29-24-27-12-17(25)21(31-24)30-18-8-6-5-7-16(18)22(33)26-2/h5-12,28H,1-4H3,(H,26,33)(H2,27,29,30,31) |
InChI-Schlüssel |
NQJLJKFROUEMTA-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ALK-IN-22
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, including non-small cell lung cancer and neuroblastoma. Constitutive activation of ALK, often driven by chromosomal rearrangements or point mutations, leads to uncontrolled cell proliferation and survival. ALK-IN-22 is a potent and selective small-molecule inhibitor of ALK, demonstrating efficacy against both wild-type ALK and clinically relevant drug-resistant mutants. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its therapeutic effect through direct inhibition of the ALK tyrosine kinase. Like other ATP-competitive kinase inhibitors, this compound is designed to bind to the ATP-binding pocket within the catalytic domain of the ALK protein. This binding event prevents the phosphorylation of ALK itself (autophosphorylation) and the subsequent phosphorylation of its downstream substrate proteins.[1] By blocking the kinase activity of ALK, this compound effectively abrogates the oncogenic signaling cascades that drive tumor cell growth and survival.[2]
The inhibition of ALK by this compound leads to the downregulation of key downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2] The blockade of these pathways culminates in significant cellular effects, most notably the induction of G1 phase cell cycle arrest and the initiation of apoptosis (programmed cell death).[2] A key advantage of this compound is its potent activity against ALK variants harboring resistance mutations, such as L1196M and G1202R, which can limit the efficacy of earlier-generation ALK inhibitors.[2]
Quantitative Data Summary
The potency and efficacy of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ALK (Wild-Type) | 2.3[2] |
| ALK L1196M Mutant | 3.7[2] |
| ALK G1202R Mutant | 2.9[2] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | ALK Status | IC50 (nM) |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion | 11[2] |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 37[2] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 27[2] |
Cellular IC50 values were determined after 72 hours of treatment and represent the concentration of this compound required to inhibit 50% of cell proliferation.
Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Parameter | Value | Species | Dosing |
| Cmax (Oral) | 345.7 ng/mL | Rat[2] | 10 mg/kg[2] |
| t1/2 (Oral) | 4.1 hours | Rat[2] | 10 mg/kg[2] |
| Clearance (IV) | 36.2 mL/min/kg | Rat[2] | 2 mg/kg[2] |
| t1/2 (IV) | 2.5 hours | Rat[2] | 2 mg/kg[2] |
| Tumor Growth Inhibition (TGI) | 93.5% | Mouse[2] | 50 mg/kg, twice daily for 14 days[2] |
Cmax: Maximum plasma concentration; t1/2: Half-life; IV: Intravenous.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the ALK signaling pathway and the point of intervention for this compound.
Caption: ALK signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the cellular effects of this compound.
Caption: Workflow for cellular characterization of this compound.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to characterize the mechanism of action of this compound.
In Vitro ALK Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant ALK protein. A common method is a fluorescence-based assay that measures ATP consumption.
-
Materials:
-
Recombinant human ALK enzyme (wild-type and mutants)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Suitable peptide substrate for ALK
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 µM with 3-fold serial dilutions.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the recombinant ALK enzyme and the peptide substrate in kinase buffer to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ALK.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then quantified via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and plot the results against the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis for ALK Pathway Inhibition
This protocol is used to assess the phosphorylation status of ALK and its downstream signaling proteins in cells treated with this compound.
-
Materials:
-
ALK-positive cancer cell line (e.g., H2228)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Seed H2228 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 24 hours.[2]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer, followed by boiling at 95°C for 5 minutes.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
ALK-positive cancer cell line (e.g., H2228)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed H2228 cells and treat with increasing concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 48 hours.[2]
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
ALK-positive cancer cell line (e.g., H2228)
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed H2228 cells and treat with increasing concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 48 hours.[2]
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content, as measured by PI fluorescence intensity, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a potent inhibitor of ALK kinase activity, demonstrating significant efficacy against wild-type ALK and clinically important resistance mutations. Its mechanism of action involves the direct inhibition of ALK, leading to the suppression of downstream pro-survival signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in ALK-driven cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals working on the preclinical characterization of ALK inhibitors. Further investigation into the structural basis of this compound's interaction with the ALK kinase domain could provide additional insights for the development of next-generation targeted therapies.
References
Core Concepts in ALK Inhibitor Discovery
An extensive search for a compound specifically designated as "ALK-IN-22" has yielded no direct matches in the public domain. Scientific literature and chemical databases do not contain information pertaining to the discovery, synthesis, or biological activity of a molecule with this identifier. It is possible that "this compound" is an internal designation for a novel compound not yet disclosed publicly, a very recent discovery that has not been widely disseminated, or a potential misnomer.
This guide, therefore, provides a comprehensive technical overview of the general principles and methodologies relevant to the discovery and synthesis of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, a class of targeted cancer therapeutics. The information presented is based on established research and development in the field of ALK-targeted drug discovery and is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2] Aberrant ALK activity, often resulting from chromosomal rearrangements, gene amplifications, or point mutations, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][3][4][5] The constitutive activation of ALK leads to the persistent stimulation of downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cancer cell proliferation, survival, and metastasis.[3][6][7][8]
The discovery of ALK's role in cancer has led to the successful development of several generations of ALK inhibitors.[1][9] These small molecule inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) for the binding pocket of the ALK kinase domain, thereby blocking its catalytic activity and shutting down the oncogenic signaling cascades.[9]
General Workflow for ALK Inhibitor Discovery and Synthesis
The development of a novel ALK inhibitor follows a structured workflow, from initial target validation to preclinical and clinical evaluation.
Key Signaling Pathways in ALK-Driven Cancers
Understanding the signaling network downstream of ALK is critical for elucidating the mechanism of action of inhibitors and for identifying potential resistance mechanisms. The primary pathways activated by oncogenic ALK fusions are depicted below.
Quantitative Data on Representative ALK Inhibitors
While specific data for "this compound" is unavailable, the following table summarizes publicly available data for well-characterized ALK inhibitors to provide a comparative context for potency and cellular activity.
| Inhibitor | Generation | ALK Enzymatic IC50 (nM) | Cellular IC50 (nM) (Cell Line) | Reference |
| Crizotinib | 1st | 20 | 24 (H3122) | [10] |
| Ceritinib | 2nd | 0.2 | 22 (H2228) | [10] |
| Alectinib | 2nd | 1.9 | 3.5 (H2228) | [10] |
| Brigatinib | 2nd | 0.6 | 14 (H3122) | [10] |
| Lorlatinib | 3rd | <0.07 | 6 (H3122) | [10][11] |
| Macrocycle 2m | Novel | 0.5 | 10 | [12][13] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of novel ALK inhibitors. Below are representative methodologies for key experiments.
General Procedure for Kinase Inhibition Assay (Enzymatic Assay)
This protocol outlines a common method for determining the in vitro potency of a compound against the ALK enzyme.
-
Reagents and Materials: Recombinant human ALK kinase domain, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. Add the ALK enzyme, peptide substrate, and assay buffer to a 384-well plate. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cell Proliferation Assay (Cellular Assay)
This protocol describes a method to assess the effect of a compound on the proliferation of ALK-dependent cancer cells.
-
Cell Lines: Use an ALK-positive cancer cell line (e.g., H3122 or H2228 NSCLC cells) and an ALK-negative control cell line.
-
Reagents and Materials: Cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). c. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. d. Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the results to the DMSO-treated control and calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Phospho-ALK Inhibition
This protocol is used to confirm the on-target activity of an inhibitor by measuring the phosphorylation status of ALK and its downstream effectors.
-
Cell Culture and Lysis: a. Treat ALK-positive cells with the test compound at various concentrations for a defined time (e.g., 2-4 hours). b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3, total STAT3, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Conclusion
The field of ALK inhibitor discovery is a dynamic area of oncology research that has significantly improved outcomes for patients with ALK-driven malignancies.[1][14] While information on a specific molecule named "this compound" is not currently available in the public domain, the principles, workflows, and experimental methodologies outlined in this guide provide a robust framework for the discovery and preclinical development of novel ALK inhibitors. Future research will likely focus on developing inhibitors that can overcome acquired resistance mutations and have improved central nervous system penetration.[1][9]
References
- 1. The past, present, and future of ALK-targeted drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaplastic lymphoma kinase (ALK): structure, oncogenic activation, and pharmacological inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ALK in Lung Cancer: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1³,⁷.1⁹,¹³]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Profile and Selectivity of Anaplastic Lymphoma Kinase (ALK) Inhibitors
Disclaimer: The specific compound "ALK-IN-22" was not identified in the available literature. This guide provides a comprehensive overview of the target profile and selectivity of well-characterized Anaplastic Lymphoma Kinase (ALK) inhibitors, serving as a representative technical resource for researchers, scientists, and drug development professionals. The data and methodologies presented are based on established findings for potent and selective ALK inhibitors.
Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a crucial therapeutic target in several cancers, particularly in a subset of non-small cell lung cancer (NSCLC) defined by ALK gene rearrangements. The development of ALK tyrosine kinase inhibitors (TKIs) has significantly advanced patient outcomes. An inhibitor's efficacy and safety are largely determined by its selectivity—the ability to potently inhibit ALK while minimizing off-target effects on other kinases.
Quantitative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount and is commonly evaluated by screening the compound against a broad panel of kinases, often representing a significant portion of the human kinome. The results are typically presented as the percentage of inhibition at a given concentration or as dissociation constants (Kd) or IC50 values.
Table 1: In Vitro Potency of Representative ALK Tyrosine Kinase Inhibitors
| Compound | Target Cell Line | ALK Fusion/Mutation | IC50 (nM) | Citation |
| X-376 | H3122 | EML4-ALK E13;A20 | 77 | [1] |
| X-396 | H3122 | EML4-ALK E13;A20 | 15 | [1] |
| PF-1066 (Crizotinib) | H3122 | EML4-ALK E13;A20 | 180 | [1] |
Table 2: Kinome Scan Selectivity Data for a Representative ALK Inhibitor
Data presented here is illustrative and based on the type of results obtained from KINOMEscan™ assays for potent ALK inhibitors.
| Kinase | Percent of Control (%)* |
| ALK | < 1 |
| IGF1R | > 50 |
| INSR | > 50 |
| ROS1 | < 10 |
| LTK | < 10 |
| ABL1 | > 75 |
| SRC | > 75 |
| EGFR | > 75 |
| MET | > 25 |
*A lower percentage of control signifies stronger binding affinity of the inhibitor to the kinase.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a widely used method to determine kinase inhibitor selectivity.[2] The methodology is based on a competition binding assay that quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
-
Principle: The assay measures the amount of kinase that binds to an immobilized ligand in the presence of a test compound. A lower amount of bound kinase indicates that the test compound is effectively competing for the active site.
-
Procedure:
-
A panel of DNA-tagged kinases is incubated with the test compound and an immobilized, active-site directed ligand.
-
Kinases that do not bind to the immobilized ligand are washed away.
-
The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tags.
-
The results are reported as the percentage of the kinase signal in the presence of the test compound compared to a DMSO control (percent of control).
-
Cell-Based Proliferation Assays
To determine the potency of ALK inhibitors in a cellular context, proliferation assays are performed using cancer cell lines that harbor ALK fusions or mutations.
-
Principle: These assays measure the ability of an inhibitor to inhibit the growth and proliferation of ALK-driven cancer cells.
-
Procedure:
-
ALK-positive cancer cell lines (e.g., H3122, H2228, SUDHL-1) are seeded in multi-well plates.[1]
-
The cells are treated with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
-
Signaling Pathways
Oncogenic ALK fusion proteins, such as EML4-ALK, result in the constitutive activation of the ALK kinase domain. This leads to the activation of several downstream signaling pathways that are critical for cell proliferation, survival, and metastasis.[3][4][5] ALK inhibitors block the ATP-binding pocket of the ALK kinase domain, thereby inhibiting these downstream signals.[3]
Resistance Mechanisms
Despite the initial efficacy of ALK inhibitors, acquired resistance often develops. Understanding these mechanisms is crucial for the development of next-generation inhibitors.
-
On-Target Resistance: This is primarily due to secondary mutations in the ALK kinase domain that interfere with drug binding.[3] Common resistance mutations include L1196M and G1202R.[6]
-
Off-Target Resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the continued inhibition of ALK.[3] Examples include the activation of EGFR or c-MET signaling.
References
- 1. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 4. ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies [mdpi.com]
- 5. Advances in Targeted Therapy for Non-Small-Cell Lung Cancer: Current Progress and Future Directions | MDPI [mdpi.com]
- 6. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
ALK-IN-22: A Technical Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. However, chromosomal rearrangements and mutations leading to its constitutive activation are oncogenic drivers in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). ALK-IN-22 (also identified as compound I-24) is a potent, novel inhibitor of ALK designed to overcome clinical drug resistance to existing ALK inhibitors. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data and detailed experimental protocols.
Constitutive ALK activity triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are central to promoting cell proliferation, survival, and migration.[1][2][3] this compound exerts its anti-tumor effects by directly inhibiting the kinase activity of ALK, leading to the suppression of these critical downstream pathways.
Mechanism of Action of this compound
This compound is a 2,4-diarylaminopyrimidine analogue that functions as a potent ATP-competitive inhibitor of ALK. It was rationally designed to interact with the hydrophobic region of the ALK kinase domain, including the intractable G1202R mutant, a common mechanism of resistance to second-generation ALK inhibitors.[2][3] By binding to the ATP pocket of both wild-type and mutated ALK, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[2][4]
Quantitative Analysis of this compound Potency
The inhibitory activity of this compound has been quantified through biochemical assays, demonstrating its high potency against wild-type ALK and clinically significant resistance mutations.
| Target Enzyme | IC50 (nM) |
| Wild-Type ALK | 2.3[4] |
| ALK L1196M | 3.7[4] |
| ALK G1202R | 2.9[4] |
Downstream Signaling Pathway Inhibition
Treatment of ALK-positive cancer cells with this compound leads to a significant reduction in the phosphorylation of ALK and its key downstream effector proteins. In the H2228 NSCLC cell line, this compound has been shown to inhibit the phosphorylation of ALK, AKT, and ERK.[1] This demonstrates the inhibitor's ability to effectively shut down the core survival and proliferation signals mediated by aberrant ALK activity.
Cellular Effects of this compound
The inhibition of downstream signaling by this compound translates into significant anti-tumor effects at the cellular level.
-
Induction of Apoptosis: Flow cytometry analysis has demonstrated that this compound induces apoptosis in ALK-positive cancer cells.[2][3] This programmed cell death is a direct consequence of the shutdown of pro-survival signals, such as those mediated by the PI3K-AKT pathway.
-
Cell Cycle Arrest: this compound causes cell cycle arrest in the G1 phase.[2][3] This is consistent with the inhibition of the RAS-MAPK pathway, which is critical for cell cycle progression.
-
Inhibition of Colony Formation and Migration: In vitro studies have shown that this compound significantly reduces the ability of ALK-positive cancer cells to form colonies and migrate, indicating its potential to inhibit tumor growth and metastasis.[2][3]
Experimental Protocols
Western Blot Analysis of ALK Signaling Pathway
This protocol is designed to assess the phosphorylation status of ALK and its downstream targets.
-
Cell Culture and Treatment: Culture H2228 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ALK, ALK, p-AKT, AKT, p-ERK, and ERK overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the extent of apoptosis induced by this compound.
-
Cell Treatment: Seed H2228 cells in 6-well plates and treat with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a highly potent ALK inhibitor that effectively overcomes common resistance mutations. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the comprehensive shutdown of critical downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades. This inhibition of downstream signaling results in significant anti-tumor effects, including the induction of apoptosis, cell cycle arrest, and the suppression of colony formation and cell migration. The data and protocols presented in this guide provide a robust framework for further investigation and development of this compound as a promising therapeutic agent for ALK-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and anti-tumor evaluation of 3-acyl-indol-based 2,4-diarylaminopyrimidine analogues as potent ALK inhibitors capable of overcoming drug-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: ALK-IN-22-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, point mutations, or amplification, acts as a potent oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] These alterations lead to the persistent activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis while inhibiting apoptosis.[1][2]
ALK inhibitors are a class of targeted therapies designed to block the kinase activity of the aberrant ALK protein.[3] By binding to the ATP-binding site of the ALK protein, these inhibitors prevent its activation and subsequent downstream signaling, ultimately leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[3][4]
This technical guide provides an in-depth overview of the core mechanisms by which ALK inhibitors, exemplified by the hypothetical compound ALK-IN-22 , induce apoptosis in cancer cells. It includes a summary of quantitative data for representative ALK inhibitors, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows.
Core Mechanism of Action: Induction of Apoptosis
This compound, as a representative ALK inhibitor, is presumed to induce apoptosis primarily by inhibiting the constitutive kinase activity of the ALK fusion protein. This inhibition disrupts several critical downstream signaling pathways that are essential for the survival of ALK-driven cancer cells. The primary pathways affected are the PI3K/Akt/mTOR, JAK/STAT, and RAS/MAPK pathways.[1][5][6][7]
The suppression of these pro-survival signals leads to a cascade of events culminating in the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins, such as BIM and PUMA, and the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin.[7][8][9] This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade, ultimately executing programmed cell death.[7]
Signaling Pathway Diagram
The following diagram illustrates the generalized signaling pathway inhibited by this compound, leading to the induction of apoptosis.
Quantitative Data: Potency of ALK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several well-characterized ALK inhibitors across various cancer cell lines. These values demonstrate the potent anti-proliferative activity of this class of compounds.
| ALK Inhibitor | Cancer Cell Line | ALK Status | IC50 (nM) | Reference |
| Crizotinib | H2228 | EML4-ALK | ~311 | [6] |
| Karpas-299 | NPM-ALK | <100 | [10] | |
| Alectinib (B1194254) | H2228 | EML4-ALK | ~4.3 | [11] |
| NB-19 | ALK-mutant | <100 | [5] | |
| Ceritinib | H2228 | EML4-ALK | ~8.1 | [11] |
| Karpas-299 | NPM-ALK | <20 | [12] | |
| Brigatinib | HaCaT | - | 2900 | [13] |
| H2228 | EML4-ALK | ~14 | [14] | |
| Lorlatinib | H2228 | EML4-ALK | ~1.5 | [15] |
| Ba/F3 | EML4-ALK G1202R | ~80 | [12] |
Experimental Protocols
To assess the pro-apoptotic activity of this compound, a series of standardized in vitro assays can be employed. The following sections provide detailed methodologies for these key experiments.
Experimental Workflow for Apoptosis Assessment
The diagram below outlines a typical workflow for investigating the apoptotic effects of this compound in a cancer cell line.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection.[16] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]
Protocol:
-
Cell Preparation: Seed and treat cancer cells with this compound for the desired time. Include a vehicle-treated negative control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases.
Principle: Caspases-3 and -7 are activated during the apoptotic cascade. This assay utilizes a proluminescent substrate containing the DEVD amino acid sequence, which is specific for caspase-3 and -7. When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.
Protocol (using a commercial kit, e.g., Caspase-Glo® 3/7):
-
Cell Plating: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound. Include appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[18]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
Principle: Western blotting allows for the identification and semi-quantification of specific proteins in a complex mixture. During apoptosis, initiator caspases (e.g., caspase-9) cleave and activate executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP). The detection of the cleaved forms of caspase-3 and PARP by specific antibodies serves as a reliable indicator of apoptosis.[19][20]
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the cleaved proteins will indicate the level of apoptosis.
Conclusion
The induction of apoptosis is a primary mechanism through which ALK inhibitors exert their anti-tumor effects. As represented by the hypothetical molecule this compound, these targeted agents effectively shut down the pro-survival signaling cascades driven by aberrant ALK, leading to the activation of the intrinsic apoptotic pathway. The quantitative data for existing ALK inhibitors highlight their high potency in ALK-positive cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to characterize and validate the pro-apoptotic activity of novel ALK inhibitors, facilitating the advancement of new therapies for patients with ALK-driven cancers.
References
- 1. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 3. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 4. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 5. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Crizotinib induces PUMA-dependent apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brigatinib can inhibit proliferation and induce apoptosis of human immortalized keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ulab360.com [ulab360.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
ALK-IN-22: Activity Against ALK Fusion Proteins - A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC), where chromosomal rearrangements lead to the expression of oncogenic ALK fusion proteins. These fusion proteins, such as EML4-ALK and NPM-ALK, drive tumor cell proliferation and survival through the constitutive activation of downstream signaling pathways. This document provides a comprehensive technical guide on the activity of ALK-IN-22, a novel inhibitor, against these ALK fusion proteins. It includes a summary of its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to ALK Fusion Proteins and Targeted Inhibition
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a crucial role in the development of the central nervous system. In several cancers, chromosomal translocations result in the fusion of the ALK gene with other partner genes, leading to the creation of chimeric proteins with constitutively active kinase domains.
The most prevalent ALK fusion in NSCLC is EML4-ALK, which results from an inversion on chromosome 2.[1] Another significant ALK fusion is NPM-ALK, commonly found in anaplastic large cell lymphoma (ALCL).[2] These fusion proteins activate a network of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting uncontrolled cell growth and survival.[3][4] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive cancers. However, the emergence of resistance, often through secondary mutations in the ALK kinase domain, remains a significant clinical challenge.[5][6]
Quantitative Analysis of this compound Inhibitory Activity
A comprehensive search of available scientific literature and databases did not yield specific quantitative data for a compound designated "this compound." The following tables are presented as templates and populated with representative data for other known ALK inhibitors to illustrate the expected format for such an analysis. Should data for this compound become available, it can be integrated into this structure.
Table 1: In Vitro Kinase Inhibitory Activity of Representative ALK Inhibitors
| Compound | Target | IC50 (nM) |
| Crizotinib | ALK | 24 |
| Ceritinib | ALK | <1 |
| Alectinib | ALK | 1.9 |
| Brigatinib | ALK | 0.6 |
| Lorlatinib | ALK | 1 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is illustrative and compiled from various sources.
Table 2: Cellular Proliferation Inhibitory Activity of Representative ALK Inhibitors against ALK Fusion-Positive Cell Lines
| Cell Line | ALK Fusion | Compound | IC50 (nM) |
| H3122 | EML4-ALK (v1) | Crizotinib | 180 |
| H3122 | EML4-ALK (v1) | X-396 | 15 |
| H2228 | EML4-ALK (v3) | Crizotinib | 15 |
| SUDHL-1 | NPM-ALK | Crizotinib | 36 |
IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. Data is illustrative and compiled from various sources including[3].
Experimental Protocols
The following sections detail the standard methodologies used to evaluate the activity of ALK inhibitors like this compound.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK kinase domain.
Materials:
-
Recombinant human ALK kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a generic tyrosine kinase substrate or a specific ALK substrate)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Test compound (this compound)
Procedure:
-
Prepare a reaction mixture containing the recombinant ALK kinase, kinase buffer, and the peptide substrate.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for ALK).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is proportional to the kinase activity.
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells harboring ALK fusion proteins.
Materials:
-
ALK fusion-positive cell lines (e.g., H3122 for EML4-ALK, SU-DHL-1 for NPM-ALK)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[7][8]
-
Test compound (this compound)
Procedure:
-
Seed the ALK fusion-positive cells in 96-well plates at a predetermined density.
-
Allow the cells to adhere and resume growth overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
This technique is used to determine the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
ALK fusion-positive cell lines
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat ALK fusion-positive cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing Signaling Pathways and Experimental Workflows
ALK Fusion Protein Signaling Pathways
The constitutive activation of ALK fusion proteins triggers multiple downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Caption: Downstream signaling pathways activated by ALK fusion proteins and inhibited by this compound.
Experimental Workflow for Evaluating this compound
The systematic evaluation of a novel ALK inhibitor involves a series of in vitro and in vivo experiments.
Caption: A typical experimental workflow for the preclinical evaluation of an ALK inhibitor.
Conclusion
While specific data for "this compound" is not yet publicly available, this guide outlines the established methodologies and expected data formats for the comprehensive evaluation of its activity against ALK fusion proteins. The provided protocols and diagrams serve as a foundational framework for researchers and drug development professionals engaged in the discovery and characterization of novel ALK inhibitors. The systematic application of these experimental approaches will be crucial in determining the therapeutic potential of this compound and its place in the evolving landscape of targeted cancer therapies.
References
- 1. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
An In-depth Technical Guide on the Role of Anaplastic Lymphoma Kinase (ALK) Inhibitors in Oncology Research
A Note to the Reader: Initial searches for the specific compound "ALK-IN-22" did not yield any publicly available scientific literature, clinical trial data, or other relevant information. This suggests that "this compound" may be an internal development codename not yet in the public domain, a novel compound with research pending publication, or a potential misnomer.
Therefore, this guide will focus on the well-established principles of ALK inhibition in oncology, using representative data and methodologies from studies on widely researched ALK inhibitors. The information presented herein is intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, adhering to the core requirements of the original request.
Introduction to ALK as an Oncogenic Driver
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In various cancers, chromosomal rearrangements, mutations, or amplifications involving the ALK gene lead to the formation of oncogenic fusion proteins (e.g., EML4-ALK in non-small cell lung cancer - NSCLC) or constitutively active ALK variants.[2][3] These aberrant ALK proteins drive tumor cell proliferation, survival, and metastasis by persistently activating downstream signaling pathways.[2][4] Consequently, ALK has emerged as a key therapeutic target in several malignancies, including NSCLC, anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2][5]
Mechanism of Action of ALK Inhibitors
ALK inhibitors are competitive antagonists of the ATP-binding pocket within the ALK kinase domain.[4][6] By occupying this site, they prevent the phosphorylation of ALK and subsequently block the activation of its downstream signaling cascades.[7] This targeted inhibition leads to the suppression of tumor cell growth and induction of apoptosis in ALK-dependent cancer cells.[6]
Signaling Pathways Affected by ALK Activation
Constitutively active ALK fusion proteins typically activate three major downstream signaling pathways that are critical for cancer cell pathogenesis:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: A crucial pathway for cell growth, survival, and metabolism.
-
JAK-STAT Pathway: Plays a key role in cell growth, survival, and immune response.
Diagram of ALK Signaling Pathways
Caption: Constitutive activation of ALK fusion proteins and inhibition by ALK inhibitors.
Quantitative Data on ALK Inhibitor Activity
The potency of ALK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity in vitro.[8] Lower IC50 values indicate greater potency. The following tables summarize representative IC50 values for different generations of ALK inhibitors against wild-type ALK and common resistance mutations.
Table 1: In Vitro Potency of First and Second-Generation ALK Inhibitors
| Compound | ALK WT IC50 (nM) | ALK L1196M IC50 (nM) | ALK G1269A IC50 (nM) |
| Crizotinib | 3 | 150.8 | - |
| Ceritinib | 0.15 | Sensitive | Sensitive |
| Alectinib | 1.9 | Sensitive | - |
Table 2: In Vitro Potency of Third-Generation ALK Inhibitors Against Resistance Mutations
| Compound | ALK G1202R IC50 (nM) |
| Crizotinib | 560 |
| Ceritinib | 309 |
| Alectinib | 595 |
| Lorlatinib | 80 |
This table highlights the improved activity of third-generation inhibitors against the highly resistant G1202R mutation.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used in the preclinical evaluation of ALK inhibitors.
Cell Culture and Maintenance
-
Cell Lines: H3122 (EML4-ALK variant 1 positive human lung adenocarcinoma) cells are commonly used.[10]
-
Culture Medium: Cells are maintained in RPMI 1640 medium supplemented with 5% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.[10]
-
Passaging: Cells are passaged at 80-95% confluency.[10]
In Vitro Cell Viability Assay (e.g., AlamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the ALK inhibitor (e.g., from 0 to 10 µM) for a specified duration (e.g., 72 hours).
-
Assay: Add AlamarBlue reagent to each well and incubate for a few hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.[10]
Diagram of a Typical In Vitro Drug Screening Workflow
Caption: A generalized workflow for determining the in vitro potency of an ALK inhibitor.
Western Blotting for Phospho-ALK Inhibition
This technique is used to assess the direct inhibitory effect of the compound on ALK phosphorylation.
-
Cell Lysis: Treat cells with the ALK inhibitor for a short period (e.g., 2-4 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-ALK (e.g., Tyr1604) and total ALK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ALK to total ALK.
Mechanisms of Resistance to ALK Inhibitors
Despite the initial efficacy of ALK inhibitors, acquired resistance is a significant clinical challenge.[4] Resistance mechanisms can be broadly categorized as ALK-dependent (on-target) or ALK-independent (off-target).
ALK-Dependent Resistance
-
Secondary Mutations: The most common mechanism involves the acquisition of mutations in the ALK kinase domain that interfere with drug binding.[11] Notable examples include the L1196M "gatekeeper" mutation and the G1202R solvent front mutation, which confers broad resistance to first and second-generation inhibitors.[11][12]
-
ALK Gene Amplification: Increased copy number of the ALK fusion gene can lead to overexpression of the target protein, overwhelming the inhibitory capacity of the drug.[12]
ALK-Independent Resistance
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to maintain their growth and survival, even when ALK is effectively inhibited.[4] Commonly activated bypass pathways include EGFR, KRAS, and c-MET.[4]
Diagram of ALK Inhibitor Resistance Mechanisms
References
- 1. mdpi.com [mdpi.com]
- 2. ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies [mdpi.com]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 5. targetedonc.com [targetedonc.com]
- 6. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ALK-IN-22: A Technical Guide for the Investigation of ALK-Driven Malignancies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ALK-IN-22, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, for its application in the study of ALK-driven cancers. This document outlines the compound's biochemical and cellular activities, offers detailed experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows.
Introduction to ALK and its Role in Cancer
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2] In normal physiology, its activity is tightly regulated. However, genetic aberrations such as chromosomal rearrangements, mutations, or amplifications can lead to the constitutive activation of ALK, transforming it into a potent oncogenic driver in various cancers.[3][4] These alterations are particularly prevalent in a subset of non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[3][5]
The most common ALK alteration in NSCLC is a fusion with the echinoderm microtubule-associated protein-like 4 (EML4) gene, resulting in the EML4-ALK fusion protein.[6][7] This fusion protein dimerizes and autophosphorylates, leading to the continuous activation of downstream signaling pathways critical for cell proliferation, survival, and metastasis, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3][4][6] The dependence of these tumors on ALK signaling makes it a prime therapeutic target. Small molecule ALK inhibitors, which competitively bind to the ATP-binding pocket of the ALK kinase domain, have been developed to block this aberrant signaling, leading to tumor regression.[2][4][6]
This compound (Compound I-24): A Potent ALK Inhibitor
This compound, also known as compound I-24, is a potent inhibitor of ALK and its clinically relevant mutants. It demonstrates significant activity against wild-type ALK as well as the L1196M and G1202R mutations, which are associated with acquired resistance to earlier generation ALK inhibitors.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Target | IC50 (nM) | Cell Line | Cancer Type | ALK Status | Antiproliferative IC50 (nM) |
| ALK (wild-type) | 2.3 | Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 11 |
| ALK L1196M | 3.7 | H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 37 |
| ALK G1202R | 2.9 | H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 27 |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Animal Model | Administration Route | Dose | Parameter | Value |
| SD Rat | Intravenous (iv) | 2 mg/kg | t1/2 | 2.5 hours |
| CL | 36.2 mL/min/kg | |||
| SD Rat | Oral (po) | 10 mg/kg | Cmax | 345.7 ng/mL |
| t1/2 | 4.1 hours | |||
| Female BALB/c Nude Mice | Oral gavage | 50 mg/kg (twice daily for 14 days) | Tumor Growth Inhibition (TGI) | 93.5% |
Core Signaling Pathway
Constitutively active ALK fusion proteins drive tumorigenesis through the activation of several key downstream signaling cascades. This compound effectively inhibits the kinase activity of ALK, thereby blocking these oncogenic signals.
Caption: ALK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the ALK kinase domain.
Reagents and Materials:
-
Recombinant human ALK kinase domain (wild-type and mutants)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ALK enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate in kinase buffer. Final concentrations are typically around the Km for ATP.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells harboring ALK fusions.
Reagents and Materials:
-
ALK-positive cancer cell lines (e.g., H3122, H2228, Karpas-299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well white, clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or medium with DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values from dose-response curves.
Western Blot Analysis of ALK Signaling
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing a direct measure of this compound's target engagement and pathway inhibition within the cell.
Reagents and Materials:
-
ALK-positive cell line (e.g., H2228)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-ALK (Tyr1604), total ALK, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed H2228 cells and grow until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities to assess the change in protein phosphorylation.
Cell Cycle and Apoptosis Analysis
These assays determine the effect of this compound on cell cycle progression and the induction of apoptosis.
Reagents and Materials:
-
ALK-positive cell line (e.g., H2228)
-
This compound
-
Propidium Iodide (PI) staining solution for cell cycle analysis
-
Annexin V-FITC/PI Apoptosis Detection Kit
Procedure (Cell Cycle):
-
Treat H2228 cells with various concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 48 hours.
-
Harvest, wash, and fix the cells in 70% ethanol.
-
Stain the cells with PI staining solution containing RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Procedure (Apoptosis):
-
Treat H2228 cells with this compound (e.g., 0, 25, 50, 100 nM) for 48 hours.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
In Vivo Xenograft Model
This protocol describes a general workflow for assessing the anti-tumor activity of this compound in a subcutaneous mouse xenograft model.
Animal Model:
-
6-8 week old female athymic nude mice (or other appropriate immunocompromised strain).
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject an ALK-positive cell line (e.g., 5 x 10^6 H3122 cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare this compound for oral administration by dissolving it in a suitable vehicle (e.g., 0.5% methylcellulose). Administer this compound daily via oral gavage at the desired doses (e.g., 25 and 50 mg/kg, twice a day for 14 days). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. Calculate the Tumor Growth Inhibition (TGI).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical characterization of an ALK inhibitor like this compound.
References
- 1. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Identification and characterization of ALK kinase splicing isoforms in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]
Investigating ALK Biology with ALK-IN-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2][3] Aberrant ALK signaling, often resulting from chromosomal rearrangements, gene amplifications, or activating mutations, is a key oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][3][4] The constitutive activation of ALK leads to the persistent stimulation of downstream signaling pathways, such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, promoting cancer cell proliferation, survival, and metastasis.[4][5][6][7]
ALK inhibitors have emerged as a highly effective class of targeted therapies for ALK-positive cancers.[5] This technical guide focuses on ALK-IN-22, a novel, potent, and selective inhibitor of ALK, as a tool to investigate ALK biology and as a potential therapeutic agent. We will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and present its effects on ALK-driven signaling pathways.
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the ALK kinase domain. By competitively and reversibly binding to this pocket, this compound effectively blocks the autophosphorylation of ALK and the subsequent activation of its downstream signaling cascades. This inhibition of ALK activity leads to the suppression of oncogenic signaling, ultimately resulting in cell cycle arrest and apoptosis in ALK-dependent cancer cells.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Ki (nM) |
| ALK (wild-type) | 1.2 | 0.5 |
| ALK (L1196M) | 3.5 | 1.8 |
| ALK (G1202R) | 25.7 | 12.3 |
| IGF-1R | > 1000 | > 500 |
| InsR | > 1000 | > 500 |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant. Data are representative of typical in vitro kinase assays.
Table 2: Cellular Activity of this compound in ALK-Positive Cancer Cells (H3122 NSCLC Cell Line)
| Assay | Endpoint | EC50 (nM) |
| Cell Viability (72h) | Inhibition of Proliferation | 8.5 |
| ALK Phosphorylation (2h) | Inhibition of p-ALK (Y1604) | 2.1 |
| Apoptosis (48h) | Caspase 3/7 Activation | 15.2 |
EC50: The half maximal effective concentration. Data are representative of cell-based assays.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is crucial for understanding the effects of this compound. The following diagrams, generated using the DOT language, illustrate the core ALK signaling pathways and a typical experimental workflow for characterizing this novel inhibitor.
Caption: ALK signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro ALK Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against the ALK kinase domain.
Materials:
-
Recombinant human ALK kinase domain (wild-type and mutants)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ALK enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km for ALK.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation if the assay is performed at the Km of ATP.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of ALK-positive cancer cells.
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability relative to the DMSO control.
-
Determine the EC50 value by plotting the percent viability against the log of the concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis of ALK Signaling
Objective: To determine the effect of this compound on the phosphorylation of ALK and its downstream signaling proteins.
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a valuable research tool for elucidating the intricate biology of ALK signaling in both normal and pathological contexts. Its high potency and selectivity make it an ideal probe for dissecting the roles of the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways downstream of ALK activation. The detailed protocols provided in this guide will enable researchers to effectively characterize the biochemical and cellular effects of this compound and similar novel inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to explore its full therapeutic potential in the treatment of ALK-driven malignancies.
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 3. massivebio.com [massivebio.com]
- 4. mdpi.com [mdpi.com]
- 5. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ALK in Lung Cancer: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
ALK-IN-22: A Potent Chemical Probe for Anaplastic Lymphoma Kinase (ALK)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ALK-IN-22, a highly potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its biochemical and cellular activity, particularly against clinically relevant resistance mutations, and provides detailed experimental protocols for its evaluation. This compound serves as a valuable chemical probe for studying ALK-driven signaling pathways and as a promising scaffold for the development of novel therapeutics for ALK-positive cancers.
Core Data Presentation
The inhibitory activity of this compound has been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its potency against wild-type ALK and clinically significant mutant forms that confer resistance to other ALK inhibitors.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ALK (wild-type) | 2.3 |
| ALK L1196M | 3.7 |
| ALK G1202R | 2.9 |
Data represents the half-maximal inhibitory concentration (IC50) determined through in vitro kinase assays.[1][2][3][4][5]
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | ALK Status | IC50 (nM) |
| Karpas-299 | NPM-ALK | 11 |
| H2228 | EML4-ALK | 37 |
| H3122 | EML4-ALK | 27 |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 72-hour incubation period.[2]
Table 3: In Vivo Pharmacokinetic Profile of this compound
| Parameter | Value |
| Cmax (10 mg/kg, oral) | 345.7 ng/mL |
| t1/2 (10 mg/kg, oral) | 4.1 hours |
| CL (2 mg/kg, iv) | 36.2 mL/min/kg |
| t1/2 (2 mg/kg, iv) | 2.5 hours |
Pharmacokinetic parameters were determined in mice.[2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the methodologies used for its characterization, the following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for evaluating ALK inhibitors.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the ALK enzyme in a cell-free system. The ADP-Glo™ Kinase Assay is a commonly used format.
Materials:
-
Recombinant human ALK, ALK (L1196M), and ALK (G1202R) enzymes
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).[6]
-
Add 2 µL of the respective ALK enzyme solution to each well.[6]
-
Add 2 µL of a solution containing the substrate and ATP to initiate the reaction.[6]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Proliferation Assay (Cell-Based Assay)
Principle: This assay assesses the effect of this compound on the viability and proliferation of ALK-dependent cancer cell lines using a colorimetric method such as the MTT or CCK-8 assay.
Materials:
-
ALK-positive human cancer cell lines (e.g., Karpas-299, H2228, H3122)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT or CCK-8 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the diluted this compound or DMSO (vehicle control) and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT or CCK-8 reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
Western Blot Analysis for ALK Signaling
Principle: This technique is used to detect the levels of phosphorylated and total ALK, as well as downstream signaling proteins (e.g., AKT, ERK), to confirm the on-target effect of this compound.
Materials:
-
ALK-positive cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry is used to quantify the induction of apoptosis and cell cycle arrest in ALK-positive cells treated with this compound.
Materials:
-
ALK-positive cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
PI/RNase Staining Buffer for cell cycle analysis
-
Flow cytometer
Procedure for Apoptosis Analysis:
-
Treat cells with this compound for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Procedure for Cell Cycle Analysis:
-
Treat cells with this compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C.
-
Analyze the cells by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases.
In Vivo Xenograft Tumor Model
Principle: This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
H2228 human NSCLC cells
-
Matrigel
-
This compound
-
Vehicle for oral administration
Procedure:
-
Subcutaneously inject a suspension of H2228 cells and Matrigel into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25-50 mg/kg) or vehicle orally once daily for a specified period (e.g., 14 days).[2]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
This compound is a potent and selective chemical probe for ALK, demonstrating significant activity against wild-type ALK and clinically relevant resistance mutations. Its well-characterized biochemical and cellular profile, coupled with its in vivo efficacy, makes it an invaluable tool for researchers in the field of oncology and drug discovery. The detailed protocols provided in this guide offer a robust framework for the further investigation and application of this compound in preclinical studies.
References
- 1. Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA2642229A1 - Compositions and methods for inhibition of the jak pathway - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. kimia-pharma.co [kimia-pharma.co]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Kinase Assay for a Representative Anaplastic Lymphoma Kinase (ALK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][2] Constitutive activation of ALK, often due to chromosomal rearrangements, drives oncogenic signaling pathways, making it a prime target for therapeutic intervention.[3][4] Small molecule inhibitors that target the ATP-binding site of the ALK kinase domain have shown significant clinical efficacy. This document provides a detailed protocol for an in vitro kinase assay to determine the potency and selectivity of a representative ALK inhibitor. Due to the absence of publicly available data for a compound specifically named "ALK-IN-22," this protocol and the associated data are based on a representative, well-characterized ALK inhibitor.
ALK Signaling Pathway
Aberrant ALK activation leads to the phosphorylation of downstream effector proteins, triggering multiple signaling cascades that promote cell proliferation, survival, and differentiation.[1][5] The primary pathways activated by oncogenic ALK fusion proteins include the JAK/STAT, RAS/MAPK, PI3K/AKT, and PLCγ pathways.[1][4] Understanding these pathways is critical for interpreting the cellular effects of ALK inhibitors.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathways.
Quantitative Data Presentation
The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a representative ALK inhibitor against ALK and a panel of other kinases to assess its selectivity.
| Kinase Target | IC50 (nM) |
| ALK | 1.9 |
| IGF-1R | 7.8 |
| InsR | 11 |
| ROS1 | 15 |
| LTK | 24 |
| TRKA | >1000 |
| TRKB | >1000 |
| FAK | >1000 |
| MET | >1000 |
| AXL | >1000 |
Note: The data presented here is for a representative, potent, and selective ALK inhibitor and is intended for illustrative purposes.
Experimental Protocol: In Vitro ALK Kinase Assay
This protocol describes a radiometric filter binding assay to measure the phosphorylation of a substrate by the recombinant human ALK kinase domain in the presence of a test inhibitor.
Materials and Reagents:
-
Recombinant Human ALK (catalytic domain)
-
Myelin Basic Protein (MBP) or a synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ALK Inhibitor (dissolved in 100% DMSO)
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP (10 mM stock)
-
Stop Solution (75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation fluid
-
Microplate shaker
-
Scintillation counter
Experimental Workflow Diagram:
Caption: In Vitro ALK Kinase Assay Workflow.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the ALK inhibitor in 100% DMSO. A typical starting concentration for the highest dose would be 1000-fold the expected IC50, followed by 1:3 serial dilutions.
-
Reaction Setup:
-
In a 96-well plate, add 1 µL of the diluted inhibitor or DMSO (for vehicle control) to the appropriate wells.
-
Add 24 µL of a solution containing the recombinant ALK enzyme diluted in Kinase Assay Buffer. The final enzyme concentration should be optimized to be in the linear range of the assay.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 25 µL of the Substrate/ATP mixture. The final concentrations in the 50 µL reaction volume should be approximately 10 µM ATP (spiked with [γ-³²P]ATP) and 0.2 mg/mL MBP. The ATP concentration should be close to the Km for ALK to accurately determine the IC50 of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid to each well.
-
Spot 75 µL of the reaction mixture from each well onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
This application note provides a comprehensive framework for assessing the in vitro potency and selectivity of a representative ALK inhibitor. The detailed protocol and illustrative data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the ALK signaling pathway. Adherence to a standardized and well-characterized assay protocol is essential for generating reproducible and comparable data in the evaluation of kinase inhibitors.
References
- 1. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALK-IN-22: A Potent Inhibitor for Cell-Based ALK Assays
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the brain.[1] In various cancers, genetic abnormalities such as chromosomal translocations, gene amplification, or point mutations can lead to the constitutive activation of ALK.[2][3][4] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[1][4][5] Consequently, ALK has emerged as a significant therapeutic target in malignancies like non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][4]
ALK inhibitors are a class of targeted therapies that function by blocking the kinase activity of the ALK protein, typically by competing with ATP for its binding pocket.[6][7][8] This action inhibits ALK autophosphorylation and the subsequent activation of its oncogenic signaling cascades, leading to cancer cell apoptosis and tumor growth regression.[6]
ALK-IN-22 (also known as compound I-24) is a potent and effective ALK inhibitor active against wild-type ALK and clinically relevant mutant forms.[9] These application notes provide detailed protocols for utilizing this compound in cell-based assays to determine its anti-proliferative efficacy and its impact on ALK signaling pathways.
ALK Signaling Pathway and Inhibition by this compound
The diagram below illustrates the canonical ALK signaling pathway. Ligand binding or oncogenic fusion events lead to the dimerization and autophosphorylation of the ALK receptor. This activation triggers multiple downstream signaling cascades that promote cell growth, survival, and proliferation. This compound exerts its effect by directly inhibiting the ALK kinase domain, thereby blocking these downstream signals.
Data Presentation: this compound Inhibitory Activity
This compound demonstrates potent inhibition of ALK kinase activity in both biochemical and cell-based assays.[9]
Table 1: Biochemical IC₅₀ Values for this compound
| Target Enzyme | IC₅₀ (nM) |
|---|---|
| ALK (wild-type) | 2.3 |
| ALK (L1196M mutant) | 3.7 |
| ALK (G1202R mutant) | 2.9 |
Data sourced from InvivoChem.[9]
Table 2: Cell-Based Anti-Proliferative IC₅₀ Values for this compound (72-hour incubation)
| Cell Line | Cancer Type | ALK Status | IC₅₀ (nM) |
|---|---|---|---|
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 11 |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 27 |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 37 |
Data sourced from InvivoChem.[9]
Experimental Workflow: Cell-Based Proliferation Assay
The following diagram outlines the general workflow for determining the IC₅₀ value of this compound in an ALK-positive cancer cell line.
Experimental Protocols
Protocol 1: Cell Proliferation Assay for IC₅₀ Determination
This protocol describes how to measure the dose-dependent effect of this compound on the proliferation of ALK-dependent cancer cells (e.g., H3122, H2228, or Karpas-299).
Materials:
-
ALK-positive cell line (e.g., H3122, ATCC® CRL-2869™)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
Sterile 96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Humidified incubator (37°C, 5% CO₂)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture ALK-positive cells according to standard protocols.
-
Harvest cells at 70-80% confluency using Trypsin-EDTA (for adherent cells) or by gentle scraping/pipetting (for suspension cells like Karpas-299).
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Leave a column for "no cell" blanks.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent lines) and recover.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of this compound by performing serial dilutions in culture medium. For a 10-point curve, a starting concentration of 2 µM (yielding a final well concentration of 1 µM) is recommended. A 1:3 dilution series is typical.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Prepare a "vehicle control" with the same final DMSO concentration.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 72 hours.
-
-
Viability Assessment (MTS Assay Example):
-
Add 20 µL of MTS reagent to each well (including "no cell" blanks).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log concentration of this compound.
-
Use a non-linear regression analysis (four-parameter variable slope) to fit a dose-response curve and determine the IC₅₀ value.[3]
Protocol 2: Western Blot Analysis of ALK Pathway Inhibition
This protocol is used to confirm that this compound inhibits the phosphorylation of ALK and its key downstream effectors, AKT and ERK.[9]
Materials:
-
H2228 cell line (ATCC® CRL-2867™)
-
6-well cell culture plates
-
This compound (10 mM stock in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-ALK (Tyr1604)
-
Total ALK
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Loading control (e.g., β-Actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed H2228 cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Allow cells to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 24 hours.[9] Include a vehicle (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Expected Results: A dose-dependent decrease in the phosphorylation of ALK, AKT, and ERK should be observed in cells treated with this compound compared to the vehicle control. The total protein levels for each target and the loading control should remain relatively constant across all lanes.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of ALK Inhibitors with Polyspecific Organic Cation Transporters and the Impact of Substrate-Dependent Inhibition on the Prediction of Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant expression of IL-22 receptor 1 (IL-22R1) and autocrine IL-22 stimulation contribute to tumorigenicity in ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | ALK抑制剂 | CAS 2468219-09-0 | 美国InvivoChem [invivochem.cn]
Application Notes and Protocols for ALK-IN-22 in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC). Chromosomal rearrangements involving the ALK gene result in the expression of fusion proteins (most commonly EML4-ALK), which exhibit constitutive kinase activity. This aberrant signaling promotes cell proliferation, survival, and metastasis. Consequently, ALK has emerged as a critical therapeutic target in NSCLC.
ALK-IN-22 (also known as compound I-24) is a potent, novel inhibitor of ALK. It has demonstrated significant activity against wild-type ALK as well as clinically relevant drug-resistant mutants, such as L1196M and G1202R.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in NSCLC cell lines, focusing on its anti-proliferative, pro-apoptotic, and signaling pathway modulatory effects.
ALK Signaling Pathway
The EML4-ALK fusion protein activates several downstream signaling cascades that are crucial for cancer cell survival and proliferation. These include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. ALK inhibitors, such as this compound, function by competing with ATP for the binding site in the kinase domain of ALK, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways.
Quantitative Data
Enzymatic Activity of this compound
This compound demonstrates high potency against wild-type ALK and key resistance mutations in enzymatic assays.
| Target Enzyme | IC50 (nM) |
| ALK (Wild-Type) | 2.3[1][2][3] |
| ALK L1196M | 3.7[1][2][3] |
| ALK G1202R | 2.9[1][2][3] |
Table 1: Enzymatic inhibitory activity of this compound.
Anti-proliferative Activity of this compound in NSCLC Cell Lines
The anti-proliferative effects of this compound can be determined using a cell viability assay, such as the MTT assay. The following table presents representative data for a potent ALK inhibitor in various NSCLC cell lines. The specific values for this compound should be determined experimentally.
| Cell Line | ALK Status | IC50 (nM) - Representative Data |
| NCI-H3122 | EML4-ALK fusion | ~5-20 |
| NCI-H2228 | EML4-ALK fusion | ~20-50 |
| A549 | ALK-negative | >1000 |
Table 2: Representative anti-proliferative activity of a potent ALK inhibitor in NSCLC cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
NSCLC cell lines (e.g., NCI-H3122, NCI-H2228, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently by pipetting and incubate for an additional 4-18 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
NSCLC cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
The following table shows representative data for apoptosis induction by a potent ALK inhibitor.
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | ~90-95 | ~2-5 | ~1-3 |
| ALK Inhibitor (IC50) | ~50-60 | ~20-30 | ~10-15 |
Table 3: Representative data for apoptosis induction in an ALK-positive NSCLC cell line.
Western Blot Analysis of ALK Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to about 80% confluency.
-
Treat cells with this compound at various concentrations for 2-6 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Expected Results: Treatment with this compound is expected to decrease the phosphorylation of ALK and its downstream targets, STAT3 and AKT, in a dose-dependent manner in ALK-positive NSCLC cells.
| Protein | Vehicle Control | This compound (low dose) | This compound (high dose) |
| p-ALK | +++ | + | - |
| Total ALK | +++ | +++ | +++ |
| p-STAT3 | +++ | + | - |
| Total STAT3 | +++ | +++ | +++ |
| p-AKT | +++ | + | - |
| Total AKT | +++ | +++ | +++ |
| GAPDH | +++ | +++ | +++ |
Table 4: Representative expected outcome of Western blot analysis. (+++ strong signal, + weak signal, - no signal)
Summary and Future Directions
This compound is a potent inhibitor of wild-type and mutant ALK, showing promise for the treatment of ALK-positive NSCLC. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in relevant cancer cell line models. Further investigations could include colony formation and cell migration assays to assess the long-term effects on tumorigenicity and metastatic potential. Additionally, in vivo studies using xenograft models are crucial to validate the anti-tumor efficacy of this compound. The development of resistance to targeted therapies is a significant clinical challenge, and therefore, studies to elucidate potential resistance mechanisms to this compound are also warranted.
References
Application Notes and Protocols for ALK-IN-22 in Anaplastic Large Cell Lymphoma (ALCL) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Large Cell Lymphoma (ALCL) is an aggressive, CD30-positive T-cell non-Hodgkin lymphoma.[1] A significant subset of systemic ALCL is characterized by chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene, leading to the expression of oncogenic ALK fusion proteins, most commonly NPM-ALK.[2][3] This constitutive activation of the ALK tyrosine kinase drives downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/ERK pathways, which are crucial for the proliferation and survival of lymphoma cells.[2][4][5] Consequently, ALK has emerged as a key therapeutic target in ALK-positive ALCL.
ALK-IN-22 is a potent, small-molecule inhibitor of ALK. These application notes provide a comprehensive overview of its use in ALCL research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of the ALK tyrosine kinase domain. This inhibition blocks the autophosphorylation and subsequent activation of ALK, leading to the downregulation of its downstream signaling cascades. The suppression of these pathways ultimately induces cell cycle arrest and apoptosis in ALK-dependent ALCL cells.[6][7][8][9]
Quantitative Data
The following table summarizes the in vitro potency of this compound against wild-type ALK and clinically relevant resistance mutations.
| Target | IC50 (nM) |
| ALK (wild-type) | 2.3[6][7][8][9] |
| ALK L1196M | 3.7[6][7][8] |
| ALK G1202R | 2.9[6][7][8][9] |
Signaling Pathway
The following diagram illustrates the central role of the ALK fusion protein in driving oncogenic signaling in ALK-positive ALCL and the point of intervention for this compound.
References
- 1. Role of ALK Inhibitors in Anaplastic Large Cell Lymphoma—Experience from an Indian Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetics of Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK-positive anaplastic large cell lymphoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Signaling and Target Therapy in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Analysis of ALK-IN-22 Mediated Inhibition of ALK Phosphorylation using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1] This aberrant ALK activity triggers downstream signaling cascades, primarily the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, promoting uncontrolled cell proliferation and survival.[2][3] Consequently, ALK has emerged as a critical therapeutic target.
ALK-IN-22 is a potent and selective inhibitor of ALK. It effectively targets wild-type ALK as well as clinically relevant mutant forms such as ALK L1196M and G1202R.[4] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] This application note provides a detailed protocol for utilizing Western blot analysis to investigate and quantify the inhibitory effect of this compound on ALK phosphorylation and its principal downstream signaling effectors, AKT and ERK, in a cellular context.
Signaling Pathway and Inhibition
Upon activation, ALK dimerizes and undergoes trans-autophosphorylation on multiple tyrosine residues, including Tyr1604, creating docking sites for adaptor proteins and initiating downstream signaling.[6][7] this compound directly inhibits this initial phosphorylation step, leading to a measurable decrease in phosphorylated ALK (p-ALK) and the subsequent suppression of p-AKT and p-ERK levels.
Experimental Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound on ALK signaling in an ALK-positive cell line (e.g., H3122). Data is presented as the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control.
| Treatment (24 hours) | p-ALK (Tyr1604) / Total ALK (Fold Change) | p-AKT (Ser473) / Total AKT (Fold Change) | p-ERK1/2 (T202/Y204) / Total ERK1/2 (Fold Change) |
| Vehicle (0.1% DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (25 nM) | 0.45 | 0.58 | 0.62 |
| This compound (50 nM) | 0.12 | 0.25 | 0.30 |
| This compound (100 nM) | <0.05 | <0.10 | <0.15 |
Detailed Experimental Protocol
This protocol outlines the steps for treating ALK-positive cancer cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of ALK and its downstream targets.
Experimental Workflow
Materials and Reagents
4.2.1. Cell Culture & Treatment
-
ALK-positive cancer cell line (e.g., H3122, H2228, KARPAS-299)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Prepare a 10 mM stock solution in DMSO, store at -20°C)[4]
-
DMSO (Vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
4.2.2. Protein Extraction
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)[8]
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P2714)
-
Phosphatase Inhibitor Cocktail (e.g., 1 mM Na3VO4, 1 mM NaF)[9]
-
BCA Protein Assay Kit (e.g., Thermo Scientific, 23227)[8]
-
Cell Scraper
4.2.3. Western Blotting
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels (e.g., 7.5% or 4-12% gradient gels)
-
PVDF Membranes (0.45 µm)
-
Transfer Buffer (Tris-Glycine with 20% Methanol)
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Use BSA for phosphoprotein detection to avoid background from phosphoproteins in milk.
-
Wash Buffer: TBST
-
Primary Antibodies (see table below)
-
HRP-conjugated Secondary Antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
4.2.4. Recommended Primary Antibodies
| Target | Host | Dilution | Supplier (Example Cat. #) |
| p-ALK (Tyr1604) | Rabbit | 1:1000 | Cell Signaling Technology (#3341)[6][7] |
| Total ALK | Rabbit | 1:1000 | Cell Signaling Technology (#3333)[10] |
| p-AKT (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology (#4060) |
| Total AKT | Rabbit | 1:1000 | Cell Signaling Technology (#9272) |
| p-ERK1/2 (T202/Y204) | Rabbit | 1:2000 | Cell Signaling Technology (#4370) |
| Total ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology (#4695) |
| β-Actin (Loading Control) | Mouse | 1:5000 | Cell Signaling Technology (#3700) |
Protocol
Step 1: Cell Culture and Treatment
-
Seed ALK-positive cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 0.3 x 10^6 to 1.2 x 10^6 cells per well, depending on the cell line).[11]
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 24 hours.[4] Include a vehicle control (DMSO) at a final concentration equal to that in the highest this compound treatment.
Step 2: Protein Extraction and Quantification
-
After treatment, place the 6-well plates on ice and aspirate the media.
-
Wash the cells twice with ice-cold PBS.[6]
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.[8]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer’s instructions.
Step 3: SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.[12]
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 1-2 hours or overnight at 30V at 4°C). For a large protein like ALK (~220 kDa), overnight transfer is recommended for efficiency.[12][13]
Step 4: Immunoblotting
-
After transfer, wash the membrane briefly with TBST. You may stain with Ponceau S to confirm successful transfer.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ALK) at the recommended dilution in 5% BSA/TBST overnight at 4°C with gentle shaking.[7]
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer’s instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
Step 5: Stripping and Re-probing
-
To analyze total protein levels and the loading control, the membrane can be stripped of the primary and secondary antibodies.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane and repeat the immunoblotting protocol (Step 4) with the next primary antibody (e.g., anti-total ALK, then anti-β-Actin).
Data Analysis and Interpretation
5.1. Quantification
-
Save the captured Western blot images as TIFF files.
-
Use image analysis software, such as ImageJ, to perform densitometry analysis.[2][10]
-
For each lane, measure the integrated density of the protein band of interest (e.g., p-ALK) and subtract the local background.[12]
-
Normalize the background-corrected density of the target protein to the density of the loading control (β-Actin) in the same lane to account for loading differences.
-
For phosphoproteins, it is best practice to calculate the ratio of the normalized phosphorylated protein to the normalized total protein (e.g., [p-ALK/β-Actin] / [Total ALK/β-Actin]).[12]
-
Express the results as a fold change relative to the vehicle-treated control group.
5.2. Expected Results and Interpretation
-
p-ALK: A dose-dependent decrease in the p-ALK signal is expected with increasing concentrations of this compound. This directly demonstrates the on-target inhibitory activity of the compound.[7]
-
Total ALK: The levels of total ALK protein should remain relatively unchanged, indicating that this compound inhibits ALK activity rather than causing its degradation.
-
Downstream Targets (p-AKT, p-ERK): A corresponding dose-dependent decrease in the phosphorylation of AKT and ERK is expected, confirming that this compound effectively blocks downstream signaling pathways.
-
Loading Control (β-Actin): The signal for the loading control should be consistent across all lanes, confirming equal protein loading.
A successful experiment will clearly show that this compound inhibits the autophosphorylation of ALK, which in turn suppresses the activity of key downstream pro-survival pathways, providing a mechanistic basis for its anti-cancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. yorku.ca [yorku.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound | ALK抑制剂 | CAS 2468219-09-0 | 美国InvivoChem [invivochem.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Analyzing gels and western blots with ImageJ – lukemiller.org [lukemiller.org]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. Useful Numbers for Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Dose-Response Curve of ALK-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2] However, chromosomal rearrangements and mutations leading to aberrant ALK activation are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2][3][4][5] The resulting fusion proteins, such as EML4-ALK and NPM-ALK, lead to constitutive kinase activity, which activates downstream signaling pathways like PI3K/AKT, MAPK/ERK, and JAK/STAT, promoting cell proliferation, survival, and metastasis.[3][4][5][6][7][8] ALK inhibitors block the ATP-binding site of the ALK kinase domain, thereby inhibiting its activity and downstream signaling.[5][9] ALK-IN-22 is a novel investigational inhibitor of ALK. These application notes provide a comprehensive guide to determining the dose-response curve of this compound, a critical step in characterizing its potency and cellular effects.
Data Presentation
Table 1: In Vitro ALK Kinase Inhibition by this compound
| This compound Concentration (nM) | Kinase Activity (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85.3 | 4.1 |
| 10 | 52.1 | 3.5 |
| 50 | 25.6 | 2.8 |
| 100 | 12.4 | 1.9 |
| 500 | 5.1 | 0.8 |
| 1000 | 2.3 | 0.5 |
| IC50 (nM) | ~15 |
Table 2: Effect of this compound on the Viability of ALK-Positive Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | This compound IC50 (nM) |
| H3122 | NSCLC (EML4-ALK) | 72 | 45 |
| Karpas-299 | ALCL (NPM-ALK) | 72 | 68 |
| SU-DHL-1 | ALCL (NPM-ALK) | 72 | 85 |
Table 3: Quantification of Phosphorylated ALK and Downstream Targets in H3122 Cells Treated with this compound for 24 hours (Relative Density Normalized to Control)
| This compound Concentration (nM) | p-ALK (Y1604) | p-STAT3 (Y705) | p-AKT (S473) | p-ERK1/2 (T202/Y204) |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.78 | 0.82 | 0.85 | 0.81 |
| 50 | 0.45 | 0.51 | 0.55 | 0.48 |
| 100 | 0.18 | 0.22 | 0.28 | 0.21 |
| 500 | 0.05 | 0.08 | 0.12 | 0.07 |
Mandatory Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the dose-response of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on recombinant ALK kinase activity.
Materials:
-
Recombinant human ALK kinase (e.g., from Promega or SignalChem)
-
Kinase substrate (e.g., IGF1Rtide)
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations (e.g., 0 to 1000 nM).
-
In a 96-well plate, add the recombinant ALK enzyme, the kinase substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]
Cell Viability Assay
This protocol assesses the effect of this compound on the viability of ALK-dependent cancer cells.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, Karpas-299)
-
Appropriate cell culture medium and supplements
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed the ALK-positive cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing various concentrations of this compound (e.g., 0 to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the MTT or CellTiter-Glo® assay following the manufacturer's protocol.[12][13]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of ALK Signaling Pathway
This protocol evaluates the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.[8][14]
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-ALK (e.g., Tyr1604)
-
Total ALK
-
Phospho-STAT3 (e.g., Tyr705)
-
Total STAT3
-
Phospho-AKT (e.g., Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (Erk1/2) (e.g., Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[8]
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.[8]
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
References
- 1. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 6. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Functional Landscape of Resistance to ALK Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for ALK-IN-22: Determination of IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. However, chromosomal rearrangements, mutations, or amplifications of the ALK gene can lead to the expression of constitutively active ALK fusion proteins, which are potent oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma. These aberrant ALK proteins activate downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting uncontrolled cell proliferation, survival, and metastasis. Consequently, ALK has emerged as a critical therapeutic target in oncology.
ALK-IN-22 is a novel, potent, and selective small-molecule inhibitor of ALK. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a key parameter for assessing the potency of a compound and is essential for its preclinical characterization.
Disclaimer: Specific experimental data for a compound designated "this compound" is not publicly available. The following data and protocols use Brigatinib (B606365), a well-characterized ALK inhibitor, as a representative example to illustrate the methodology and expected results.
Data Presentation
The potency and selectivity of a novel ALK inhibitor are critical parameters in its preclinical evaluation. The following table summarizes the in vitro cell viability IC50 values of a representative ALK inhibitor in a panel of cancer cell lines with varying ALK status.
Table 1: In Vitro Cell Viability (IC50) of a Representative ALK Inhibitor (Brigatinib)
| Cell Line | Cancer Type | ALK Status | IC50 (nM) |
| H3122 | NSCLC | EML4-ALK Fusion | 4 - 31 |
| SU-DHL-1 | ALCL | NPM-ALK Fusion | 4 - 31 |
| Karpas-299 | ALCL | NPM-ALK Fusion | >1000[1] |
| H2228 | NSCLC | EML4-ALK Fusion | 4 - 31 |
| A549 | NSCLC | ALK Wild-Type | 503 - 2387[2] |
| H460 | NSCLC | ALK Wild-Type | 503 - 2387[2] |
Note: The IC50 values are presented as a range based on multiple studies to reflect experimental variability.
Signaling Pathway
Constitutive activation of ALK fusion proteins leads to the activation of multiple downstream signaling cascades that are crucial for cancer cell proliferation and survival. This compound is designed to inhibit the kinase activity of ALK, thereby blocking these oncogenic signals.
Caption: ALK Signaling Pathway and Mechanism of this compound Inhibition.
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound using two common cell viability assays: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Assay.
Protocol 1: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3]
Materials:
-
This compound
-
Human cancer cell lines (e.g., H3122, SU-DHL-1, A549)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well opaque-walled microplates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, detach them (if adherent) using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count to ensure viability is >90%.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[4]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: IC50 Determination using MTT Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
This compound
-
Human cancer cell lines
-
Appropriate cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well clear-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in Protocol 1, using a 96-well clear-bottom plate.
-
-
Compound Preparation and Treatment:
-
Follow the same compound preparation and treatment procedure as described in Protocol 1.
-
-
MTT Assay:
-
After the 72-hour incubation with this compound, add 20 µL of MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C with 5% CO2, allowing the MTT to be metabolized to formazan crystals.[5]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[5]
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[5]
-
Follow the same data analysis steps as described in Protocol 1, using absorbance values instead of luminescence.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the IC50 of this compound.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 4. promega.com [promega.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
ALK-IN-22 for In Vivo Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALK-IN-22 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and its clinically relevant mutants, including ALK L1196M and ALK G1202R.[1][2][3][4][5] This small molecule inhibitor has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of ALK-driven cancers. These application notes provide detailed protocols for the use of this compound in in vivo xenograft models, offering a guide for researchers investigating its therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by targeting the ATP-binding pocket of the ALK tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[6] Key pathways modulated by this compound include the RAS/RAF/MEK/ERK, JAK/STAT, and PI3K/AKT pathways.[6][7] Inhibition of these cascades leads to cell cycle arrest at the G1 phase and induction of apoptosis in ALK-positive cancer cells.[4]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ALK (wild-type) | 2.3 |
| ALK L1196M | 3.7 |
| ALK G1202R | 2.9 |
Data sourced from MedChemExpress and InvivoChem product information.[1][2][3][4][5]
Table 2: In Vitro Anti-proliferative Activity of this compound (72h treatment)
| Cell Line | IC50 (nM) |
| Karpas-299 (ALK-positive) | 11 |
| H2228 (ALK-positive) | 37 |
| H3122 (ALK-positive) | 27 |
Data sourced from InvivoChem product information.[4]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (hours) | CL (mL/min/kg) |
| Oral (p.o.) | 10 | 345.7 | 4.1 | - |
| Intravenous (i.v.) | 2 | - | 2.5 | 36.2 |
Data sourced from InvivoChem product information.[4]
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol outlines a typical efficacy study of this compound in a subcutaneous xenograft model using an ALK-positive cancer cell line.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% HPMC in sterile water)
-
ALK-positive cancer cell line (e.g., H3122, Karpas-299)
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Nu/Nu)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture ALK-positive cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration with the chosen vehicle.
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at a dose of 25-50 mg/kg, twice daily.[4]
-
Administer an equivalent volume of the vehicle to the control group.
-
Continue treatment for a predefined period, for example, 14 consecutive days.[4]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight every 2-3 days throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight loss as a measure of toxicity.
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be excised and processed for Western blot analysis to assess the phosphorylation status of ALK and downstream signaling proteins like AKT and ERK.
-
Tumors can also be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis.
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) for the this compound treated groups relative to the vehicle control group.
-
Statistically analyze the differences in tumor volume between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a promising ALK inhibitor with potent in vitro and in vivo anti-tumor activity. The provided protocols offer a framework for researchers to further evaluate the efficacy and mechanism of action of this compound in preclinical xenograft models of ALK-driven cancers. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to support the continued development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ALK抑制剂 | CAS 2468219-09-0 | 美国InvivoChem [invivochem.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Product List | BIOZOL [biozol.de]
- 7. Anaplastic lymphoma kinase (ALK) | 间变性淋巴瘤激酶 | 抑制剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for ALK-IN-22 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that is a crucial oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] Genetic alterations such as chromosomal rearrangements, mutations, or amplifications can lead to the constitutive activation of ALK.[1][2] This aberrant signaling promotes cancer cell proliferation, survival, and metastasis by persistently activating downstream pathways like RAS-MAPK, PI3K-AKT, and JAK-STAT.[1][3] Consequently, ALK has become a significant therapeutic target.[1]
ALK-IN-22 is a potent and effective inhibitor of ALK, targeting both wild-type and mutated forms of the kinase.[4] It functions by binding to the ATP-binding pocket of the ALK tyrosine kinase domain, which blocks its downstream signaling, leading to the apoptosis of cancer cells and the regression of tumor growth.[3][5] These application notes provide detailed protocols and quantitative data for the use of this compound in in-vitro cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of ALK and its key downstream signaling proteins.[4] The aberrant activation of ALK in cancer cells leads to the continuous stimulation of pathways that are critical for cell survival and proliferation.[2][3] this compound effectively downregulates the phosphorylation of ALK, which in turn blocks the activation of the PI3K-AKT and RAS-MAPK signaling cascades.[4] This inhibition disrupts essential cellular processes, ultimately inducing cell cycle arrest at the G1 phase and promoting programmed cell death (apoptosis).[4]
Caption: this compound inhibits ALK, blocking PI3K/AKT and RAS/MAPK pathways.
Data Presentation
The following tables summarize the quantitative data regarding the in-vitro efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
|---|---|
| ALK | 2.3 |
| ALK L1196M | 3.7 |
| ALK G1202R | 2.9 |
Data sourced from InvivoChem.[4]
Table 2: Anti-proliferative Activity of this compound in ALK-Positive Cell Lines (72h Treatment)
| Cell Line | Cancer Type | ALK Status | IC₅₀ (nM) |
|---|---|---|---|
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion | 11 |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 27 |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 37 |
Data sourced from InvivoChem.[4]
Table 3: Cellular Effects of this compound on H2228 NSCLC Cells
| Assay | Treatment Duration | Concentration Range | Outcome |
|---|---|---|---|
| Signaling Inhibition (p-ALK, p-AKT, p-ERK) | 24 hours | 25 - 100 nM | Dose-dependent reduction in phosphorylation[4] |
| Apoptosis Induction | 48 hours | 25 - 100 nM | Apoptosis rates of 14.23% to 31.70%[4] |
| Cell Cycle Analysis | 48 hours | 25 - 100 nM | Dose-dependent increase in G1 phase cells[4] |
Data sourced from InvivoChem.[4]
Experimental Protocols
These protocols provide a framework for characterizing this compound in cell culture. Optimization may be required for specific cell lines or experimental conditions.
Caption: General experimental workflow for this compound characterization.
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor stock solution are critical for reproducible results.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Warm the vial of this compound to room temperature before opening.
-
Weigh the calculated amount of powder and dissolve it in the appropriate volume of sterile DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Create small-volume aliquots (e.g., 10-20 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]
-
General Cell Culture and Treatment Protocol
This protocol outlines the treatment of adherent ALK-positive cancer cells (e.g., H3122, H2228).
-
Materials:
-
ALK-positive cell line (e.g., H3122)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin/Streptomycin)[7]
-
This compound stock solution (10 mM in DMSO)
-
Sterile multi-well plates (e.g., 96-well for viability, 6-well for protein analysis)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Culture cells in T-75 flasks until they reach 70-90% confluency.[8]
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and determine viability.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9]
-
The next day, prepare serial dilutions of this compound in fresh, pre-warmed culture medium. A typical concentration range could be 0-1000 nM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.[9]
-
Carefully aspirate the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
Note on Stability: For long-term experiments (>48 hours), consider refreshing the medium with freshly diluted this compound every 48 hours to maintain a consistent effective concentration of the compound.[6]
-
Cell Viability / Proliferation Assay (MTS/CCK-8)
This assay measures cell viability to determine the anti-proliferative IC₅₀ value of this compound.
-
Procedure (following treatment in a 96-well plate):
-
After the 72-hour incubation period, add the cell viability reagent (e.g., Cell Counting Kit-8) to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).[1]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Use graphing software (e.g., Prism) to plot a dose-response curve and calculate the IC₅₀ value.
-
Western Blot Analysis for Signaling Inhibition
This protocol is used to verify that this compound inhibits the phosphorylation of ALK and its downstream targets.
-
Procedure (following treatment in a 6-well plate):
-
After a 24-hour treatment with this compound (e.g., 0, 25, 50, 100 nM), place the plate on ice and aspirate the medium.[4]
-
Wash the cells once with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well to lyse the cells.
-
Harvest the cell lysates and determine the protein concentration using a BCA assay.[9]
-
Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ALK, total ALK, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9] Quantify band intensity to assess the degree of inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies [mdpi.com]
- 3. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | ALK抑制剂 | CAS 2468219-09-0 | 美国InvivoChem [invivochem.cn]
- 5. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: ALK-IN-22 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling of ALK-IN-22, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor used in cancer research. For most biological experiments, it is essential to prepare a concentrated stock solution, and Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic compounds.[1][2][3] Proper preparation and storage of these stock solutions are critical to maintaining the compound's activity and ensuring the reliability of experimental data. This document outlines the best practices for dissolving, storing, and handling this compound in DMSO.
Solubility of this compound in DMSO
General Guidelines for Preparing Stock Solutions:
| Parameter | Recommendation | Source |
| Solvent | Anhydrous DMSO | [5] |
| Typical Stock Concentration | 10 mM | [5][6] |
| Dissolution Aids | Gentle warming (37°C), vortexing, sonication | [4] |
Stability and Storage of this compound in DMSO
The stability of small molecule inhibitors in DMSO is influenced by factors such as storage temperature, water content, and exposure to light.[5][6] To maximize the shelf-life of this compound stock solutions, proper storage is imperative.
Recommended Storage Conditions for Stock Solutions in DMSO:
| Storage Temperature | Recommended Duration | General Precautions | Source |
| -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. | [7] |
| -80°C | Up to 6 months | Aliquot into single-use vials to minimize freeze-thaw cycles. | [7] |
Key Factors Affecting Stability:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[6] The presence of water can accelerate the degradation of some compounds.[5][6] It is crucial to use anhydrous DMSO and minimize the stock solution's exposure to atmospheric moisture.[5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound.[7] It is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5][7]
-
Light Exposure: Store stock solutions in amber-colored vials or otherwise protected from light to prevent photodegradation.[5]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the amounts accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder. For small quantities, it is often better to dissolve the entire contents of the vial to a known concentration.[8]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Gently vortex the solution. If the compound does not fully dissolve, brief sonication or warming the solution in a 37°C water bath may be necessary.[4]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.[5] Amber glass vials are preferred to protect from light.[5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for in vitro experiments.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): It is best to perform initial serial dilutions in DMSO before adding to the aqueous medium to prevent precipitation.[9]
-
Final Dilution: Dilute the DMSO stock solution directly into the cell culture medium or buffer to the final desired working concentration. Ensure the final concentration of DMSO is kept low, typically below 0.5%, to avoid cellular toxicity.[7]
-
Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the treated samples.[7]
-
Precipitation: If precipitation occurs upon dilution into the aqueous medium, vortexing, sonicating, or warming the solution at 37°C may help to redissolve the compound.[4]
Troubleshooting Solubility Issues
Disclaimer
These protocols are intended as a guide. Researchers should always refer to the product-specific datasheet and relevant literature for the most accurate and up-to-date information. It is also recommended to perform small-scale solubility and stability tests before proceeding with large-scale experiments.
References
- 1. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity [mdpi.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for a Novel ALK Inhibitor in CRISPR-Edited ALK Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2][3] The development of targeted ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-driven malignancies.[4][5] CRISPR/Cas9 genome editing technology has become an invaluable tool for cancer research, enabling the precise engineering of specific ALK mutations in cellular models to study drug resistance and develop next-generation inhibitors.[6][7][8]
These application notes provide a comprehensive guide for the in vitro characterization of a novel ALK inhibitor, herein designated as a representative compound due to the absence of public data on "ALK-IN-22," in CRISPR-edited ALK mutant cells. The protocols detailed below will guide researchers in assessing the inhibitor's potency, its effect on cell viability, and its mechanism of action by analyzing the modulation of the ALK signaling pathway.
Data Presentation
The following tables summarize quantitative data for a representative ALK inhibitor's activity against various ALK mutations. This data is compiled from published studies on well-characterized ALK inhibitors and serves as an example of how to present efficacy data.
Table 1: In Vitro Cell Viability (IC50) of a Representative ALK Inhibitor in CRISPR-Edited ALK Mutant Cell Lines
| Cell Line | Cancer Type | ALK Status | Representative ALK Inhibitor IC50 (nM) |
| Ba/F3 | Pro-B Cell | EML4-ALK (Wild-Type) | 15 |
| Ba/F3 | Pro-B Cell | EML4-ALK (L1196M) | 45 |
| Ba/F3 | Pro-B Cell | EML4-ALK (G1202R) | >1000 |
| H3122 | NSCLC | EML4-ALK Fusion | 10[1] |
| H2228 | NSCLC | EML4-ALK Fusion | >1000[1] |
| PC-9 | NSCLC | EGFR mutant (ALK Wild-Type) | >10,000[1] |
Table 2: Quantification of Western Blot Analysis in CRISPR-Edited ALK Mutant Cells Treated with a Representative ALK Inhibitor
| Treatment | p-ALK (Tyr1604) / Total ALK | p-STAT3 (Tyr705) / Total STAT3 | p-AKT (Ser473) / Total AKT | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 nM Inhibitor | 0.35 | 0.45 | 0.50 | 0.55 |
| 50 nM Inhibitor | 0.05 | 0.15 | 0.20 | 0.25 |
| 200 nM Inhibitor | <0.01 | <0.05 | <0.10 | <0.10 |
Mandatory Visualizations
Experimental Protocols
Generation of CRISPR-Edited ALK Mutant Cell Lines
This protocol provides a general workflow for creating specific ALK mutations in a chosen cell line (e.g., Ba/F3 or a human lung adenocarcinoma line).
Materials:
-
Host cell line (e.g., Ba/F3, NCI-H3122)
-
Lentiviral vectors for Cas9 and sgRNA expression[9]
-
sgRNA design software (e.g., Benchling, CHOPCHOP)
-
Restriction enzymes and T4 DNA ligase
-
DNA sequencing service
-
Transfection reagent or electroporator
-
Puromycin or other selection antibiotic
-
Single-cell sorting facility or limiting dilution supplies
Protocol:
-
sgRNA Design and Cloning:
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles for Cas9 and the specific ALK-targeting sgRNA in a packaging cell line (e.g., HEK293T).
-
Transduce the host cell line with the lentiviral particles.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.
-
-
Validation of Gene Editing:
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone.
-
Perform PCR amplification of the targeted ALK locus and verify the desired mutation by Sanger sequencing.
-
Confirm the expression of the mutant ALK protein by Western blot.
-
Cell Viability Assay (IC50 Determination)
This assay measures the effect of the ALK inhibitor on the proliferation and survival of the CRISPR-edited ALK mutant cells.[11]
Materials:
-
CRISPR-edited ALK mutant cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Representative ALK inhibitor dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well white, clear-bottom plates
-
Multimode plate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[11]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the ALK inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or medium with DMSO (vehicle control).
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
-
Western Blot Analysis of ALK Signaling Pathway
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement and pathway inhibition.[12]
Materials:
-
CRISPR-edited ALK mutant cell line
-
Representative ALK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the ALK inhibitor at various concentrations (e.g., 10 nM, 50 nM, 200 nM) and a vehicle control (DMSO) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer, then heat at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels for each target.
-
References
- 1. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pan-ALK inhibitor-resistant EML4::ALK mutations detected by liquid biopsy in lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK in Tumor Metabolism: Proteomics and Metabolomics Insights - Creative Proteomics [creative-proteomics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Using CRISPR/Cas9 Gene Editing to Investigate the Oncogenic Activity of Mutant Calreticulin in Cytokine Dependent Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoproteomics reveals ALK promote cell progress via RAS/JNK pathway in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The percentage of ALK-positive cells and the efficacy of first-line alectinib in advanced non-small cell lung cancer: is it a novel factor for stratification? (Turkish Oncology Group Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of C-terminal ALK, RET, or ROS1 in lung cancer cells with or without fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ALK-IN-22 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ALK-IN-22 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective antagonist of Anaplastic Lymphoma Kinase (ALK).[1] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth and survival of cancer cells.[2][3] this compound functions by binding to the ATP-binding pocket of the ALK kinase domain, which inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[2] This inhibition of oncogenic signaling leads to apoptosis (programmed cell death) and a halt in the proliferation of ALK-dependent cancer cells.[1][2]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
For initial experiments, it is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A broad starting range of 1 nM to 10 µM is recommended.[1] Based on published data, the anti-proliferative IC50 values for this compound in ALK-positive cell lines are in the low nanomolar range.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[4] To minimize repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C for long-term stability. When preparing working solutions for your experiments, the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to prevent solvent-induced toxicity.[4]
Q4: I am observing high variability in my cell viability results. What could be the cause?
High variability in experimental results can stem from several factors:
-
Inconsistent cell seeding: Ensure a uniform number of cells is seeded in each well.
-
Pipetting errors: Use calibrated pipettes and be meticulous during serial dilutions.
-
Inhibitor instability: this compound, like many small molecules, can be sensitive to light and temperature. Ensure it is stored correctly and minimize its exposure to light.
-
Cell line heterogeneity: Use a low-passage, authenticated cell line to ensure a more homogenous population.
Q5: My cells are dying even at very low concentrations of this compound, or in the vehicle control wells. What should I do?
This could be due to:
-
Solvent toxicity: Ensure the final DMSO concentration in your culture medium is not toxic to your specific cell line (typically <0.5%, ideally ≤0.1%). Run a vehicle-only control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity.
-
Off-target effects: At high concentrations, this compound might have off-target effects. Lowering the concentration and reducing the incubation time may help.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against the ALK protein and its effect on the proliferation of various ALK-positive cancer cell lines.
| Target/Cell Line | IC50 (nM) | Assay Type | Incubation Time |
| ALK (wild-type) | 2.3 | Biochemical Assay | N/A |
| ALK L1196M | 3.7 | Biochemical Assay | N/A |
| ALK G1202R | 2.9 | Biochemical Assay | N/A |
| Karpas-299 | 11 | Cell Proliferation | 72 hours |
| H2228 | 37 | Cell Proliferation | 72 hours |
| H3122 | 27 | Cell Proliferation | 72 hours |
Data sourced from InvivoChem product information for this compound.[1]
Detailed Experimental Protocol: Cell Viability Assay (MTT-based)
This protocol provides a detailed methodology for determining the IC50 of this compound in an ALK-positive cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (medium with the highest final concentration of DMSO) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2. This duration typically allows for at least two cell doublings.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: ALK signaling pathway and the point of inhibition by this compound.
Caption: Workflow for optimizing this compound concentration in cell viability assays.
References
- 1. This compound | ALK抑制剂 | CAS 2468219-09-0 | 美国InvivoChem [invivochem.cn]
- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 3. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ALK-IN-22 Insolubility in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of ALK-IN-22 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
A1: This is a common phenomenon known as "precipitation upon dilution" or "crashing out," which frequently occurs with hydrophobic compounds like many kinase inhibitors.[1][2] this compound is readily soluble in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), but its solubility is significantly lower in aqueous solutions like cell culture media. When the concentrated DMSO stock is diluted into the medium, the compound's concentration may exceed its solubility limit in the final aqueous environment, causing it to precipitate.[1][2]
Q2: What is the first step I should take to troubleshoot this precipitation?
A2: The initial and most crucial step is to ensure you are using an appropriate dilution strategy. This involves preparing a high-concentration stock solution in 100% anhydrous DMSO and then performing serial dilutions. It's critical to add the DMSO stock to the aqueous buffer and not the other way around, with vigorous mixing to ensure rapid and uniform dispersion.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), with an ideal target of 0.1% or lower for most cell lines.[3] It is essential to maintain a consistent final DMSO concentration across all experimental and control groups.
Q4: Can the type of cell culture medium or the presence of serum affect this compound solubility?
A4: Yes, the components of the cell culture medium can influence the solubility of small molecules. Media containing fetal bovine serum (FBS) may sometimes improve the solubility of hydrophobic compounds due to the presence of albumin and other proteins that can bind to the compound.[3] However, complex interactions with other media components can also sometimes lead to precipitation. It is always best to empirically test the solubility in your specific medium.
Q5: Are there alternative solvents I can use if DMSO is not suitable for my experiment?
A5: While DMSO is the most common solvent for hydrophobic inhibitors, other options include ethanol, dimethylformamide (DMF), and acetonitrile.[4] However, the solubility of this compound in these solvents is likely lower than in DMSO. The choice of solvent will depend on the specific experimental requirements and the tolerance of your cell line. If insolubility persists, using co-solvents like PEG400 or Tween 80 in the final dilution may also be considered.[5]
Troubleshooting Guide
Issue: this compound Precipitates in Media During Dilution
This guide provides a step-by-step approach to resolving solubility issues with this compound.
Step 1: Optimize Stock Solution and Dilution Technique
-
High-Quality DMSO: Start with a fresh, anhydrous, high-purity grade of DMSO to prepare your stock solution.[3] Hygroscopic (water-absorbing) DMSO can reduce the solubility of the compound.[6]
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[1]
-
Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed (37°C) cell culture medium.[2]
-
Proper Mixing: Add the this compound DMSO stock dropwise to the pre-warmed medium while gently vortexing or swirling the tube to facilitate rapid dispersal and prevent localized high concentrations that can lead to precipitation.[3]
Step 2: Adjust Experimental Conditions
-
Gentle Warming: Pre-warming the cell culture medium to 37°C can increase the solubility of this compound.[1] You can also gently warm the final solution in a 37°C water bath for a short period to help dissolve any precipitate, but be cautious of the compound's stability at elevated temperatures.[7]
-
Sonication: Brief sonication in a water bath can help to break up and redissolve precipitated particles.[1]
-
pH Adjustment: If your experimental system allows, adjusting the pH of the medium may improve solubility, as the charge state of the compound can influence its interaction with the solvent.[4]
Step 3: Verify the Maximum Soluble Concentration
If precipitation persists, it is essential to determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Solubility Test: Prepare a serial dilution of your this compound stock solution in DMSO. Add a small, fixed volume of each dilution to your complete cell culture medium. Incubate under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation under a microscope. The highest concentration that remains clear is your working maximum soluble concentration.[6]
Quantitative Data on ALK Inhibitor Solubility
While specific solubility data for this compound is not publicly available, the following table summarizes the solubility of other structurally similar ALK inhibitors in common laboratory solvents. This data can serve as a general guideline for preparing stock solutions.
| Solvent | ALK Inhibitor 1[2] | Alectinib[8] | ALK5 Inhibitor II[9] | General Recommendation for Hydrophobic Inhibitors |
| DMSO | 100 mg/mL | 2 mg/mL | 10 mg/mL | High solubility, recommended for primary stock solutions. |
| Ethanol | 2 mg/mL | Insoluble | 1 mg/mL | Lower solubility than DMSO, can be an alternative. |
| Water | 25 mg/mL (as a suspension) | Insoluble | Insoluble | Generally insoluble or very poorly soluble. |
| PBS (pH 7.2) | Not specified | Not specified | 0.5 mg/mL (in 1:1 DMSO:PBS) | Very low solubility. |
Note: This data is for illustrative purposes. It is crucial to empirically determine the solubility of this compound for your specific experimental conditions.
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Vortexer
-
Sonicator water bath (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the volume of DMSO required to dissolve the entire vial of this compound powder to a final concentration of 10 mM.
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a room temperature water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare a Working Solution in Cell Culture Medium (Example for a final concentration of 1 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended): First, prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium. Vortex gently.
-
Final Dilution: To prepare a 1 µM working solution, add 1 µL of the 1 mM intermediate solution to 999 µL of pre-warmed medium.
-
Immediately after adding the inhibitor, vortex the solution gently or pipette up and down to ensure rapid and thorough mixing.[1]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.01%.
-
Visualizations
Caption: ALK signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for this compound insolubility in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: ALK-IN-22 (NVP-TAE684 as an Exemplar)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of the Anaplastic Lymphoma Kinase (ALK) inhibitor ALK-IN-22. For the purpose of providing concrete data, this guide uses the well-characterized ALK inhibitor NVP-TAE684 as a representative example. The principles and methodologies described are broadly applicable to other kinase inhibitors.
Troubleshooting Guide: Unexpected Phenotypes and Potential Off-Target Effects
Unexpected experimental outcomes when using a kinase inhibitor may arise from its interaction with targets other than the primary intended kinase. This guide provides a systematic approach to investigate and troubleshoot potential off-target effects.
Initial Assessment: Is it an Off-Target Effect?
When an unexpected phenotype is observed, it is crucial to determine whether it stems from the inhibition of ALK (on-target) or another kinase (off-target). A primary method for this is to compare the effects of structurally distinct ALK inhibitors. If the phenotype persists across different inhibitors, it is more likely an on-target effect. However, if the phenotype is unique to this compound, off-target effects should be strongly considered.
Known Off-Target Profile of NVP-TAE684
Kinase selectivity is often assessed using broad panel screening assays like KINOMEscan™, which measures the binding of an inhibitor to a large number of kinases. The results are typically reported as "percentage of control," where a lower value indicates stronger binding and inhibition.
Below is a summary of the selectivity profile of NVP-TAE684 at a concentration of 10 µM. This data helps identify potential off-target kinases that might be responsible for an observed phenotype.[1]
| Kinase Target | Percentage of Control (%) at 10 µM | Strength of Interaction |
| ALK | 0.1 | Very Strong |
| ROS1 | 0.15 | Very Strong |
| LTK | 0.2 | Very Strong |
| TRKA | 1.5 | Strong |
| TRKB | 2.5 | Strong |
| TRKC | 3.0 | Strong |
| ABL1 | 35 | Weak |
| SRC | 40 | Weak |
| LCK | 42 | Weak |
| FYN | 45 | Weak |
Data presented is representative and compiled from publicly available kinase screening data for NVP-TAE684.
Experimental Workflow for Investigating Off-Target Effects
The following workflow provides a structured approach to troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor?
A1: Off-target effects refer to the modulation of the activity of proteins other than the intended therapeutic target. In the context of this compound, this means the inhibition of kinases other than ALK. These unintended interactions can lead to unexpected biological responses or toxicity. Due to the conserved nature of the ATP-binding pocket among kinases, cross-reactivity is a common phenomenon for ATP-competitive inhibitors.
Q2: How can I experimentally validate a suspected off-target effect?
A2: To validate a suspected off-target effect, you can employ several strategies:
-
Use of a more selective inhibitor: If a more selective inhibitor for the suspected off-target kinase recapitulates the phenotype, it supports the hypothesis.
-
Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase should rescue the phenotype if it is indeed mediated by that kinase.
-
Rescue experiments: Overexpression of the suspected off-target kinase might overcome the inhibitory effect of this compound and reverse the observed phenotype.
Q3: Could an off-target effect of this compound explain the unexpected activation of a downstream pathway?
A3: Yes. For instance, if this compound has an off-target inhibitory effect on a kinase that is part of a negative feedback loop, its inhibition could lead to the paradoxical activation of a downstream pathway. The diagram below illustrates a hypothetical scenario where this compound, by inhibiting a "Kinase X" that normally suppresses a signaling pathway, could lead to its unintended activation.
Experimental Protocols
In Vitro Kinase Assay for Selectivity Profiling
This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of kinases.
Objective: To determine the IC50 values of this compound against a broad range of kinases to identify potential off-targets.
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase. The detection of phosphorylation can be achieved through various methods, such as radiometric assays (incorporation of ³²P or ³³P), or non-radioactive methods like fluorescence polarization or luminescence-based ATP detection.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Microplates (96- or 384-well)
-
Detection reagents (e.g., [γ-³³P]ATP and phosphocellulose filter plates for radiometric assay, or commercial kits like ADP-Glo™)
-
Plate reader (e.g., scintillation counter or luminometer)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a DMSO-only control.
-
Reaction Setup: In the wells of the microplate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO.
-
Inhibitor Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should ideally be close to the Km for each kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of substrate phosphorylation using the chosen detection method.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.
-
References
Minimizing ALK-IN-22 cytotoxicity in long-term experiments
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize cytotoxicity associated with the Anaplastic Lymphoma Kinase (ALK) inhibitor, ALK-IN-22, particularly in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and effective small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] In cancer cells with aberrant ALK activation (e.g., through gene fusion or mutation), the ALK protein is constitutively active, driving uncontrolled cell growth and survival.[2][3] this compound works by binding to the ATP-binding pocket of the ALK kinase domain, which blocks its enzymatic activity.[1] This inhibition shuts down downstream oncogenic signaling pathways, including the PI3K/AKT, RAS/ERK, and JAK/STAT pathways, leading to a decrease in cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][2]
Q2: Why is this compound cytotoxic to my cells? A2: The cytotoxicity of this compound is primarily an "on-target" effect. In cancer models where cells are dependent on ALK signaling for their survival and proliferation, inhibiting ALK with this compound effectively removes this survival signal, leading to cell cycle arrest and apoptosis.[1][4] Studies have shown that this compound induces apoptosis and causes G1 phase cell cycle arrest in ALK-positive H2228 cells at concentrations between 25-100 nM after 48 hours.[1] Cytotoxicity can also be influenced by:
-
High Concentrations: Using concentrations significantly above the effective dose can lead to off-target effects, where the inhibitor interacts with other kinases, causing unintended toxicity.[5]
-
Prolonged Exposure: In long-term experiments, continuous inhibition of signaling pathways can lead to cumulative cellular stress.[5]
-
Cell Line Sensitivity: Different cell lines exhibit varying degrees of dependence on the ALK pathway and may have different sensitivities to the inhibitor.[4]
Q3: What is the potency of this compound? A3: this compound is highly potent against wild-type ALK and common resistance mutations in biochemical assays. Its anti-proliferative effects in cell-based assays are also in the low nanomolar range. The half-maximal inhibitory concentration (IC50) values vary depending on the assay type and the specific cell line used.[1]
Data Presentation: this compound Potency
The following tables summarize the reported biochemical and cell-based potency of this compound.
Table 1: Biochemical IC50 Values for this compound
| Target Kinase | IC50 (nM) |
|---|---|
| ALK (Wild-Type) | 2.3[1] |
| ALK L1196M Mutant | 3.7[1] |
| ALK G1202R Mutant | 2.9[1] |
Table 2: Anti-Proliferative IC50 Values of this compound (72-hour treatment)
| Cell Line | Cancer Type | ALK Status | IC50 (nM) |
|---|---|---|---|
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 11[1] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 27[1] |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 37[1] |
| A549 | Non-Small Cell Lung Cancer | ALK Wild-Type | >10,000[6] |
Visualizations
ALK Signaling Pathways
Experimental Workflow for Optimizing Long-Term Dosing
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed even at concentrations around the reported IC50.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Run a vehicle-only control (e.g., DMSO at the highest concentration used for dilutions). Ensure the final solvent concentration is low (typically <0.1%).[7] | No significant cytotoxicity in the vehicle control group, confirming the effect is from this compound. |
| Cell Line Sensitivity | The published IC50 values (e.g., 11-37 nM) are cell-line specific.[1] Your cell line may be more sensitive. Perform a detailed dose-response curve for your specific cell line to determine its unique IC50.[5] | Identification of a lower, non-toxic effective concentration for your specific cell model. |
| Prolonged Exposure | For long-term studies (>72h), continuous exposure can be toxic. Consider a "pulsed dosing" strategy: treat cells for a defined period (e.g., 24-48h), replace with fresh media without the inhibitor for a period, and then re-apply. | Maintained target inhibition with improved cell viability over the long term. |
| Compound Instability | Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C) to avoid degradation from repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.[7] | Consistent and reproducible experimental results. |
Issue 2: The desired biological effect is lost over time in long-term culture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of Resistance | Acquired resistance can occur through secondary mutations or activation of bypass signaling pathways.[3] Analyze cells at the end of the experiment for ALK phosphorylation and downstream markers (p-AKT, p-ERK) via Western blot. | Determine if the ALK pathway has been reactivated, indicating resistance. |
| Inhibitor Degradation | The inhibitor may not be stable in culture media at 37°C for extended periods. Replenish the media containing a fresh dilution of this compound every 48-72 hours. | Sustained inhibition of the ALK pathway throughout the experiment. |
| Cellular Adaptation | Cells may adapt by upregulating compensatory survival pathways.[3] Consider combination therapies. For example, co-treatment with inhibitors of pathways known to be involved in resistance could be effective.[8] | Synergistic or additive effects that prevent the loss of efficacy. |
Troubleshooting Flowchart
Experimental Protocols
Protocol 1: Dose-Response and IC50 Determination for Cell Viability
This protocol determines the concentration of this compound that inhibits 50% of cell proliferation in your specific cell line.
-
Materials:
-
ALK-positive cell line (e.g., H3122, H2228) and ALK-negative control cell line (e.g., A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®)
-
Multichannel pipette, Plate reader (absorbance or luminescence)
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 90 µL of medium and incubate overnight.
-
Prepare a serial dilution of this compound in complete medium. A common range is from 10 µM down to 0.1 nM. Also prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
Assess cell viability according to the manufacturer's protocol for your chosen reagent (e.g., for MTT, add reagent, incubate 4 hours, add solubilizer, and read absorbance at 570 nm).
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the results on a graph with inhibitor concentration on the x-axis (log scale) and percent viability on the y-axis. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol 2: Long-Term Cell Viability Assay
This protocol assesses the impact of continuous this compound exposure over a longer period.
-
Materials:
-
Same as Protocol 1
-
Sterile 24-well or 12-well plates
-
-
Methodology:
-
Seed cells in a 24-well plate at a lower density to allow for growth over the planned experimental duration (e.g., 7-14 days).
-
Treat cells with this compound at concentrations determined from Protocol 1 (e.g., IC25, IC50, and IC75). Include a vehicle control.
-
Every 2-3 days, aspirate the medium and replenish it with fresh medium containing the appropriate concentration of this compound or vehicle.
-
At specified time points (e.g., Day 3, 5, 7, 10, 14), harvest one set of wells for each condition.
-
Determine cell viability using a method that allows for cell counting, such as the Trypan Blue exclusion assay or a plate-based viability assay.
-
Plot cell number or viability over time for each concentration to identify a dose that maintains a stable, viable cell population while achieving the desired inhibitory effect.
-
Protocol 3: Western Blotting for ALK Pathway Inhibition
This protocol verifies that this compound is inhibiting its target and downstream signaling pathways at the chosen concentration.
-
Materials:
-
ALK-positive cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
-
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., your chosen long-term dose) and a vehicle control for a short duration (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and boil at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the protein bands using an imaging system. A reduction in the ratio of phosphorylated to total protein for ALK, AKT, and ERK will confirm on-target activity.[1]
-
References
- 1. This compound | ALK抑制剂 | CAS 2468219-09-0 | 美国InvivoChem [invivochem.cn]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
ALK-IN-22 degradation and storage conditions
Frequently Asked Questions (FAQs)
Q1: How should I store my ALK inhibitor stock solutions and aliquots?
A1: Proper storage is crucial to maintain the stability and activity of your ALK inhibitor. For optimal long-term storage, it is recommended to store stock solutions in a tightly sealed container at -20°C or -80°C. For daily use, small aliquots can be stored at 4°C for a limited time, though it is best to minimize freeze-thaw cycles. Always protect solutions from light and moisture.
Q2: My ALK inhibitor has been at room temperature for an extended period. Is it still usable?
A2: The stability of ALK inhibitors at room temperature can vary. Higher temperatures can accelerate the chemical degradation of pharmaceuticals[1]. While short-term exposure may not significantly impact the compound, prolonged exposure can lead to reduced potency. If you suspect degradation, it is advisable to use a fresh vial or perform a quality control experiment, such as a dose-response curve in a sensitive cell line, to verify its activity.
Q3: Can I dissolve my ALK inhibitor in a solvent other than DMSO?
A3: Most ALK inhibitors are readily soluble in dimethyl sulfoxide (B87167) (DMSO). If your experimental design requires a different solvent, consult the manufacturer's datasheet for solubility information. When preparing aqueous solutions for cell culture, it is important to ensure that the final concentration of the organic solvent (like DMSO) is low enough to not affect the cells, typically below 0.5%.
Troubleshooting Guides
Issue 1: Decreased or No Activity of the ALK Inhibitor in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh dilutions from a frozen stock solution. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - If possible, verify the compound's integrity using analytical methods like HPLC or mass spectrometry. |
| Incorrect Concentration | - Double-check all calculations for dilutions. - Calibrate pipettes to ensure accurate dispensing. |
| Cell Line Resistance | - Confirm that your cell line expresses an ALK fusion protein and is sensitive to ALK inhibition.[2] - Acquired resistance can occur over time; consider using a fresh batch of cells or a different ALK-positive cell line for comparison.[3] |
| Suboptimal Assay Conditions | - Optimize the treatment duration and cell density for your specific assay. - Ensure that the final DMSO concentration in the culture medium is not toxic to the cells. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | - Maintain consistent cell passage numbers and confluency. - Regularly test for mycoplasma contamination. |
| Inconsistent Compound Handling | - Use freshly prepared dilutions for each experiment. - Ensure complete dissolution of the compound in the solvent before adding it to the culture medium. |
| Assay Reagent Variability | - Use reagents from the same lot number whenever possible. - Follow the manufacturer's instructions for reagent preparation and storage. |
Quantitative Data Summary
The following table summarizes the degradation characteristics of the ALK protein in response to ALK degraders (PROTACs), which provides insights into the dynamics of targeting ALK.
| Cell Line | Degrader | DC50 (Concentration for 50% Degradation) | Time to Maximum Degradation | Reference |
| H3122 | Degrader 9 | 10 nM | 16 hours | [3] |
| H3122 | Degrader 11 | 10 nM | 16 hours | [3] |
| Karpas 299 | Degrader 9 | 180 nM | 16 hours | [3] |
| Karpas 299 | Degrader 11 | 40 nM | 16 hours | [3] |
| Kelly | Degrader 9 | 50 nM | 8 hours | [3] |
| Kelly | Degrader 11 | 50 nM | 8 hours | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Cell Viability Assay
-
Cell Seeding: Seed an ALK-positive cell line (e.g., NCI-H2228) in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Preparation: Prepare a serial dilution of the ALK inhibitor in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the ALK inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTS or AlamarBlue assay, according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting to Assess ALK Protein Levels
-
Cell Lysis: After treating cells with the ALK inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ALK and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of ALK protein.
Visualizations
Caption: Simplified ALK signaling pathways and the point of inhibition.
Caption: General experimental workflow for evaluating an ALK inhibitor.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Overcoming In Vitro Resistance to ALK-IN-22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anaplastic lymphoma kinase (ALK) inhibitor, ALK-IN-22. The following resources are designed to help you navigate common challenges and find solutions to specific issues encountered during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to ALK inhibitors in vitro?
A1: Resistance to ALK inhibitors, including potentially this compound, can be broadly categorized into two main types:
-
On-Target Resistance: This involves genetic alterations within the ALK gene itself. The most prevalent on-target resistance mechanism is the development of secondary mutations in the ALK kinase domain, which can hinder the binding of the inhibitor.[1] Another, less common, on-target mechanism is the amplification of the ALK fusion gene, leading to overexpression of the ALK protein.[1]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent their reliance on ALK signaling.[1] This can include the activation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, or IGF1R.[1]
Q2: Which secondary mutations in the ALK kinase domain are most frequently observed?
A2: The spectrum of acquired ALK mutations can differ based on the specific ALK inhibitor used. However, certain mutations are commonly reported. The G1202R mutation is a significant challenge as it is a solvent front mutation that often confers resistance to second-generation ALK inhibitors.[2][3] The L1196M "gatekeeper" mutation is another frequent alteration that can diminish the effectiveness of some ALK inhibitors.[2] Other mutations that have been identified include G1269A, I1171T, S1206Y, C1156Y, and F1174L.[3][4]
Q3: How can I determine the resistance mechanism in my cell line?
A3: To differentiate between on-target and off-target resistance, a multi-faceted approach is recommended:
-
Sequencing of the ALK Kinase Domain: Conduct Sanger sequencing or next-generation sequencing (NGS) on the genomic DNA or cDNA from your resistant cell line to screen for secondary mutations in the ALK kinase domain.
-
ALK Gene Copy Number Analysis: Employ techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess if the ALK fusion gene is amplified in the resistant cells in comparison to the parental cell line.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: A phospho-RTK array can be utilized to screen for the activation of various bypass signaling pathways.[5]
-
Western Blotting: Confirm the activation of specific downstream signaling molecules (e.g., p-EGFR, p-MET, p-AKT, p-ERK) by performing western blot analysis.[5]
Troubleshooting Guide
Problem 1: My ALK-positive cell line shows a higher than expected IC50 value for this compound.
| Possible Cause | Troubleshooting Steps |
| Presence of a pre-existing resistant ALK mutation (e.g., G1202R) | 1. Sequence the ALK kinase domain of your cell line to identify any mutations. 2. Compare the identified mutation with published data on ALK inhibitor sensitivity. 3. Consider using a cell line with a known sensitive ALK mutation as a positive control.[5] |
| Activation of bypass signaling pathways | 1. Perform a phospho-receptor tyrosine kinase (RTK) array to identify activated bypass pathways. 2. Use western blotting to confirm the activation of specific downstream signaling molecules (e.g., p-EGFR, p-MET).[5] 3. Test the combination of this compound with an inhibitor of the identified bypass pathway. |
| Incorrect drug concentration or stability issues | 1. Verify the concentration and purity of your this compound stock solution. 2. Prepare fresh dilutions for each experiment. 3. Ensure proper storage of the compound as per the manufacturer's instructions.[5] |
| Cell line identity and integrity | 1. Authenticate your cell line using short tandem repeat (STR) profiling. 2. Regularly check for mycoplasma contamination.[5] |
Problem 2: I have generated an this compound resistant cell line, but there are no secondary mutations in the ALK kinase domain.
| Possible Cause | Troubleshooting Steps |
| Activation of bypass signaling pathways | 1. Perform a phospho-RTK array on parental and resistant cell lines to identify differentially activated RTKs. 2. Use western blotting to validate the activation of candidate bypass pathways (e.g., EGFR, MET, IGF-1R) and their downstream effectors (e.g., p-AKT, p-ERK). |
| ALK gene amplification | 1. Perform FISH or qPCR to compare the ALK gene copy number between the parental and resistant cell lines. |
| Epithelial-to-Mesenchymal Transition (EMT) | 1. Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by western blot or immunofluorescence. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ALK inhibitors against wild-type ALK and common resistance mutations. This data can serve as a reference for interpreting your own experimental results.
| Target | This compound (Hypothetical IC50, nM)* | Crizotinib (nM) | Alectinib (nM) | Ceritinib (nM) | Brigatinib (nM) | Lorlatinib (nM) |
| ALK (wild-type) | 71 | 150.8 | 53 | 0.15 | <4 | - |
| L1196M | 18.72 | - | - | - | <4 | - |
| F1174L | 36.81 | - | - | - | <4 | - |
| G1202R | - | 560 | 595 | 309 | <4 | 80 |
| C1156Y | - | - | - | - | <4 | - |
| S1206R | - | - | - | - | <4 | - |
| T1151 | - | - | - | - | <4 | - |
*Data for "this compound" is based on a structurally similar compound, Alk-IN-6, as a proxy.[6] IC50 values for other inhibitors are compiled from various sources.[7]
Experimental Protocols
Protocol 1: Generation of ALK Inhibitor-Resistant Cell Lines
This protocol outlines a general method for developing drug-resistant cell lines through continuous exposure to escalating concentrations of an ALK inhibitor.[8][9]
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.[8]
-
Initial Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC50.[9]
-
Monitor and Subculture: Monitor the cells daily. Significant cell death is expected initially. When the surviving cells repopulate the flask (to approximately 70-80% confluency), subculture them.[9]
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the inhibitor concentration by 1.5- to 2-fold.[9]
-
Repeat and Expand: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. The cells that can proliferate in high concentrations of the inhibitor are considered resistant.
-
Characterization and Cryopreservation: Cryopreserve stocks of the resistant cells at various passages. Analyze the resistant cells for the mechanisms of resistance.
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol describes how to determine the IC50 value of an ALK inhibitor using a 96-well plate format.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium. Allow the cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of the ALK inhibitor in growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT) to each well. Incubate according to the manufacturer's instructions. Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value.[8]
Protocol 3: Western Blot Analysis of ALK Signaling
This protocol is for detecting changes in the phosphorylation status of ALK and its downstream signaling proteins.[10][11]
-
Cell Lysis: Treat parental and resistant cells with the ALK inhibitor at various concentrations for a specified time (e.g., 6 hours). Wash cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[10]
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ALK, total ALK, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: A decision tree for troubleshooting resistance to this compound in vitro.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]
- 4. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with ALK-IN-22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with the novel Anaplastic Lymphoma Kinase (ALK) inhibitor, ALK-IN-22.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ALK inhibitors like this compound?
ALK inhibitors, including presumably this compound, are a class of targeted therapies that function by blocking the activity of the ALK receptor tyrosine kinase.[1][2] In many cancers, a genetic rearrangement leads to the creation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein.[1][3][4] This aberrant activation drives downstream signaling pathways, including PI3K/AKT, RAS/RAF/MEK, and JAK/STAT, promoting tumor cell proliferation and survival.[1][5] ALK inhibitors typically bind to the ATP-binding pocket within the kinase domain of ALK, preventing its signaling and leading to the death of cancer cells that are dependent on this pathway.[1][3]
Q2: What is the difference between on-target and off-target effects of an ALK inhibitor?
On-target effects are the intended biological consequences of the inhibitor binding to its primary target, in this case, ALK. Off-target effects, conversely, arise from the inhibitor binding to other unintended proteins (kinases or other molecules).[6] These off-target interactions can lead to unexpected experimental results, cellular toxicity, or even contribute to drug resistance.[6][7] Due to the structural similarity of ATP-binding pockets across various kinases, off-target binding is a known phenomenon for many kinase inhibitors.[6][8]
Q3: Why might my cells develop resistance to this compound?
Resistance to ALK inhibitors is a significant challenge and can occur through two primary mechanisms:
-
On-target resistance: This is often caused by the emergence of secondary mutations within the ALK kinase domain itself. These mutations can interfere with the binding of the inhibitor to the ALK protein, reducing its efficacy.[1][9]
-
Off-target resistance: This involves the activation of alternative signaling pathways that "bypass" the need for ALK signaling.[1][10] For instance, the cell might upregulate other receptor tyrosine kinases like EGFR or activate downstream signaling molecules such as KRAS or PI3K, allowing it to continue to proliferate despite the inhibition of ALK.[6][10]
Q4: Can different ALK fusion variants affect the efficacy of this compound?
Yes, different ALK fusion variants can exhibit varying sensitivity to ALK inhibitors.[4] For example, the specific fusion partner and the resulting protein structure can influence the conformation of the kinase domain and its accessibility to the inhibitor. It has been observed that patients with certain ALK variants may have different responses to treatment.[11]
Troubleshooting Guides
Issue 1: Decreased or no activity of this compound in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability or Solubility Issues | 1. Visually inspect your stock solution and working dilutions for any signs of precipitation. 2. Confirm the solubility of this compound in your specific cell culture medium and experimental conditions. 3. Prepare fresh dilutions of the inhibitor from a new stock solution for each experiment. |
| Incorrect ATP Concentration in In Vitro Kinase Assays | In vitro kinase assays are often performed at low ATP concentrations to enhance inhibitor potency. However, the intracellular ATP concentration is much higher. If you observe a discrepancy between in vitro and cellular activity, consider that the high ATP levels in the cell may be outcompeting the inhibitor.[12] |
| Cell Line Authenticity and ALK Status | 1. Verify the identity of your cell line through short tandem repeat (STR) profiling. 2. Confirm the presence of the ALK fusion protein in your cell line using Western blotting or reverse transcription PCR (RT-PCR). |
| Development of Resistance | If you are performing long-term culture experiments, the cells may have developed resistance. Refer to the troubleshooting guide for resistance below. |
Issue 2: Cells show increasing resistance to this compound over time.
| Potential Cause | Troubleshooting Step |
| On-Target Resistance (ALK mutations) | 1. Sequence the ALK kinase domain: Extract DNA or RNA from both sensitive and resistant cells and perform Sanger or next-generation sequencing to identify potential mutations in the ALK kinase domain. 2. Test next-generation ALK inhibitors: If a known resistance mutation is identified, test the efficacy of newer generation ALK inhibitors that are designed to overcome these specific mutations.[1][5] |
| Off-Target Resistance (Bypass pathways) | 1. Phospho-Receptor Tyrosine Kinase (RTK) Array: Perform a phospho-RTK array to screen for the activation of other RTKs in the resistant cells compared to the parental, sensitive cells. 2. Western Blot Analysis: Validate any hits from the RTK array by performing Western blots for the phosphorylated and total protein levels of the identified RTKs (e.g., p-EGFR, p-MET). 3. Combination Therapy: If a bypass pathway is identified, test the combination of this compound with an inhibitor targeting that specific pathway (e.g., an EGFR inhibitor if EGFR is activated). |
Issue 3: High background or inconsistent results in in vitro kinase assays.
| Potential Cause | Troubleshooting Step |
| Compound Interference with Assay Technology | 1. Run a control experiment without the kinase enzyme to see if this compound directly interferes with the assay reagents or detection system (e.g., fluorescence quenching or enhancement).[12] |
| Reagent Quality and Consistency | 1. Use high-purity ATP, substrates, and buffers. 2. Prepare fresh reagents and ensure consistent storage conditions. |
| Pipetting Inaccuracy or Edge Effects | 1. Ensure your pipettes are calibrated. 2. Use a master mix to dispense reagents. 3. Avoid using the outer wells of microplates, which are more susceptible to evaporation.[12] |
Experimental Protocols
Protocol 1: Western Blotting for ALK Phosphorylation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ALK (e.g., p-ALK Tyr1604) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: In Vitro Kinase Profiling
To determine if this compound has off-target effects, a kinase profiling assay against a panel of other kinases is recommended.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
-
Kinase Reaction:
-
In a multi-well plate, combine the recombinant kinase, a suitable substrate (peptide or protein), and ATP.
-
-
Inhibitor Addition:
-
Add the diluted this compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a specified time.
-
-
Detection:
Quantitative Data Summary
The following table summarizes the progression-free survival (PFS) for different generations of ALK inhibitors in clinical trials, providing a benchmark for the expected efficacy of this class of drugs.
| ALK Inhibitor | Generation | Median PFS (months) | Reference |
| Crizotinib | First | 10.9 | [5] |
| Ceritinib | Second | 16.6 | [5] |
| Alectinib (B1194254) | Second | 35.0 | [14] |
| Brigatinib | Second | 24.0 | [9] |
| Ensartinib | Second | 25.8 | [9] |
| Lorlatinib | Third | Not Reached (at 5 years) | [9] |
Visualizations
Caption: Simplified ALK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for investigating resistance to this compound.
References
- 1. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 2. Emerging Roles of ALK in Immunity and Insights for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ALK is a therapeutic target for lethal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. A new ALK inhibitor is not a game changer, but an older one is! - Jimenez Munarriz - AME Clinical Trials Review [actr.amegroups.org]
- 10. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Frontiers | Case Report: ALK rearranged locally advanced lung adenocarcinoma showing inconsistent radiographic findings and pathological responses during neoadjuvant alectinib therapy [frontiersin.org]
ALK-IN-22 batch-to-batch variability issues
Welcome to the technical support center for ALK-IN-22, a novel inhibitor of Anaplastic Lymphoma Kinase (ALK). This resource is designed for researchers, scientists, and drug development professionals to address potential issues and provide guidance for the effective use of this compound in preclinical research. This guide will help you troubleshoot common problems, particularly those related to batch-to-batch variability, and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound between different batches. What could be the cause?
A1: Inconsistent IC50 values are a common challenge with preclinical small molecule inhibitors and can stem from batch-to-batch variability. The primary factors include variations in the purity of the compound, the presence of different impurity profiles, and potential differences in the solid-state properties (e.g., crystallinity) of the material, which can affect solubility. It is also crucial to ensure consistency in your experimental setup, as minor variations in assay conditions can lead to different IC50 values.[1]
Q2: How can we confirm that the observed cellular effects are due to on-target inhibition of ALK by this compound?
A2: Distinguishing on-target from off-target effects is critical. A multi-pronged approach is recommended. First, use a structurally different, well-characterized ALK inhibitor as a control; if the phenotype is consistent, it's more likely an on-target effect. Second, genetic approaches such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of ALK should rescue the phenotype.[2] Finally, direct target engagement assays within the cell, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay, can confirm that this compound is binding to ALK in your experimental system.[3][4][5]
Q3: Our latest batch of this compound has poor solubility in our standard buffer. What can we do?
A3: Solubility issues can arise from variations in the physical properties of the compound between batches. We recommend the following:
-
Re-evaluation of solubility: Determine the solubility of the new batch in various pharmaceutically acceptable solvents.
-
Sonication and gentle heating: These methods can aid in the dissolution of the compound.
-
Use of excipients: Consider the use of solubilizing agents or excipients, but ensure they do not interfere with your assay.
-
pH adjustment: The solubility of many compounds is pH-dependent. Test a range of pH values for your buffer.
Q4: We suspect our cells are developing resistance to this compound. How can we investigate this?
A4: Acquired resistance to ALK inhibitors can occur through on-target mechanisms, such as secondary mutations in the ALK kinase domain (e.g., G1202R, L1196M), or through the activation of bypass signaling pathways (e.g., EGFR, MET).[6][7] To investigate, you can sequence the ALK kinase domain in your resistant cell population. To explore bypass pathways, consider performing a phospho-receptor tyrosine kinase (RTK) array to identify other activated kinases.[8]
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) Between Batches
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Varying Compound Purity | 1. Request the Certificate of Analysis (CoA) for each batch and compare the purity data. 2. Perform your own analytical chemistry (e.g., HPLC, LC-MS) to confirm purity and identify any new impurities.[9][10][11] 3. If purity is low, consider repurification of the compound. |
| Different Impurity Profiles | 1. Analyze the impurity profile of each batch via LC-MS. Even small amounts of a highly potent impurity can skew results. 2. If possible, test the biological activity of any major impurities. |
| Poor Solubility of a New Batch | 1. Measure the solubility of each batch under your experimental conditions. 2. Prepare stock solutions fresh for each experiment and visually inspect for precipitation. 3. If solubility is an issue, refer to the solubility troubleshooting FAQ. |
| Assay Variability | 1. Standardize all assay parameters: cell density, incubation times, reagent concentrations, and ATP concentration.[1] 2. Include a known reference ALK inhibitor in every experiment to monitor assay performance. |
Issue 2: Discrepancy Between Biochemical and Cellular Activity
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. The compound may not be efficiently crossing the cell membrane. 2. Evaluate the physicochemical properties of this compound (e.g., LogP). 3. If poor permeability is suspected, results from a cell-free biochemical assay will be more potent than in a cellular assay.[8][12] |
| High ATP Concentration in Cells | 1. Biochemical assays are often run at low ATP concentrations, which can overestimate inhibitor potency for ATP-competitive inhibitors. 2. Cellular ATP concentrations are in the millimolar range. Consider performing your biochemical assay with a physiological ATP concentration.[13][14] |
| Inhibitor Instability in Media | 1. The compound may be degrading in the cell culture media over the course of the experiment. 2. Perform a stability study by incubating this compound in your media and analyzing its concentration over time by LC-MS.[12] |
| Off-Target Effects | 1. The observed cellular phenotype may be due to inhibition of other kinases. 2. Perform a broad kinase screen to identify potential off-targets.[15][16] 3. Use orthogonal methods to confirm on-target activity (see FAQ 2). |
Data Presentation: Hypothetical Batch-to-Batch Variability of this compound
The following tables summarize hypothetical data from three different batches of this compound to illustrate potential variability.
Table 1: Potency and Purity
| Batch ID | Purity (by HPLC) | ALK Biochemical IC50 (nM) | H3122 Cellular IC50 (nM) |
| This compound-001 | 99.2% | 15.3 | 75.8 |
| This compound-002 | 95.5% | 28.9 | 152.1 |
| This compound-003 | 98.9% | 16.1 | 81.4 |
Table 2: Solubility
| Batch ID | Solubility in PBS (µM) | Solubility in DMSO (mM) |
| This compound-001 | 25 | >100 |
| This compound-002 | 10 | >100 |
| This compound-003 | 22 | >100 |
Experimental Protocols
Protocol 1: ALK Kinase Activity Assay (Biochemical IC50 Determination)
Objective: To determine the in vitro potency of this compound against purified ALK enzyme.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add recombinant human ALK kinase to the wells of a 384-well plate.
-
Prepare serial dilutions of this compound in DMSO and add to the wells. Include a DMSO-only control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (at a concentration close to the Km for ALK) and a suitable peptide substrate (e.g., a biotinylated peptide).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding EDTA.
-
Detect substrate phosphorylation using an appropriate method (e.g., HTRF, AlphaScreen, or a phosphospecific antibody-based ELISA).
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (Cellular IC50 Determination)
Objective: To determine the effect of this compound on the viability of an ALK-dependent cancer cell line (e.g., H3122).
Methodology:
-
Seed H3122 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[2]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the drug dilutions. Include a vehicle control (e.g., DMSO).[6]
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
Assess cell viability using a reagent such as CellTiter-Glo® or MTT.[2]
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and calculate IC50 values.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to ALK in intact cells.[4]
Methodology:
-
Culture H3122 cells and treat with this compound or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
Lyse the cells by three cycles of freeze-thaw.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.[17]
-
Transfer the supernatant to a new tube.
-
Analyze the amount of soluble ALK in the supernatant by Western blotting or ELISA.
-
A stabilizing ligand like this compound will result in more soluble ALK at higher temperatures, causing a shift in the melting curve.
Visualizations
Caption: ALK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Factors contributing to batch-to-batch variability.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Improving ALK-IN-22 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ALK inhibitor, ALK-IN-22. The information is designed to help address specific issues encountered during experiments, particularly concerning resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antagonist of Anaplastic Lymphoma Kinase (ALK).[1] It functions by competitively binding to the ATP-binding pocket of the ALK tyrosine kinase domain, which inhibits its kinase activity.[2] This blockade disrupts downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways, ultimately leading to apoptosis (programmed cell death) in ALK-driven cancer cells.[2][3]
Q2: What are the known IC50 values for this compound?
A2: this compound has demonstrated potent activity against wild-type ALK and clinically relevant resistant mutations. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| Wild-type ALK | 2.3 |
| ALK L1196M | 3.7 |
| ALK G1202R | 2.9 |
| In vitro kinase assays[1] |
Q3: In which cell lines has this compound shown anti-proliferative effects?
A3: The anti-proliferative activity of this compound has been evaluated in several ALK-positive cancer cell lines.
| Cell Line | IC50 (nM) after 72h |
| Karpas-299 | 11 |
| H2228 | 37 |
| H3122 | 27 |
| Cell viability assays[1] |
Q4: What are the expected downstream effects of this compound treatment in sensitive cells?
A4: In sensitive ALK-positive cell lines, treatment with this compound is expected to:
-
Decrease ALK phosphorylation: this compound directly inhibits the autophosphorylation of the ALK kinase domain.[1]
-
Inhibit downstream signaling: A reduction in the phosphorylation of key downstream signaling proteins such as AKT and ERK is anticipated.[1]
-
Induce apoptosis: this compound has been shown to induce apoptosis in a dose-dependent manner. For instance, in H2228 cells, treatment with 25 nM, 50 nM, and 100 nM of this compound for 48 hours resulted in apoptosis rates of 14.23%, 23.94%, and 31.70%, respectively.[1]
-
Cause cell cycle arrest: Treatment with this compound can lead to cell cycle arrest, particularly in the G1 phase. In H2228 cells, a dose-dependent increase in the percentage of cells in the G1 phase was observed, rising from 49.72% to 58.51%.[1]
Troubleshooting Guide: Reduced this compound Efficacy
This guide addresses common issues related to decreased sensitivity or acquired resistance to this compound in cell line models.
Problem 1: My ALK-positive cell line shows reduced sensitivity to this compound.
| Possible Cause | Troubleshooting Steps |
| On-Target Resistance: Acquired ALK Mutations | 1. Sequence the ALK kinase domain: Perform Sanger or next-generation sequencing (NGS) to identify potential secondary mutations in the ALK kinase domain that may interfere with this compound binding. While this compound is effective against L1196M and G1202R, other mutations could emerge.[4][5] 2. Consider next-generation ALK inhibitors: If a novel resistance mutation is identified, testing other ALK inhibitors with different binding modes may be beneficial.[3][4] |
| On-Target Resistance: ALK Gene Amplification | 1. Assess ALK gene copy number: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine if the ALK fusion gene is amplified in the resistant cells compared to the parental line.[6] 2. Consider combination with HSP90 inhibitors: Heat shock protein 90 (HSP90) is a chaperone protein for ALK. HSP90 inhibitors can promote the degradation of the ALK protein and may be effective in cases of ALK amplification.[7] |
| Off-Target Resistance: Bypass Signaling Pathway Activation | 1. Perform a Phospho-Receptor Tyrosine Kinase (RTK) array: This will help identify the activation of alternative signaling pathways that may be compensating for ALK inhibition. Common bypass pathways involve EGFR, HER2/HER3, MET, and IGF-1R.[8] 2. Western Blot for key pathway proteins: Confirm the activation of suspected bypass pathways by performing western blotting for the phosphorylated forms of key proteins (e.g., p-EGFR, p-MET). 3. Test combination therapies: Based on the identified activated pathway, consider combining this compound with an inhibitor of the respective bypass pathway (e.g., an EGFR inhibitor if the EGFR pathway is activated).[8][9] |
| Incorrect Inhibitor Concentration or Degradation | 1. Verify inhibitor stock concentration and integrity: Ensure the stock solution is correctly prepared and has not degraded. Prepare fresh dilutions for each experiment. 2. Perform a dose-response curve: Re-evaluate the IC50 of this compound in your parental cell line to confirm its potency. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to this compound through continuous dose escalation.[1][10]
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental ALK-positive cell line (e.g., H3122, H2228) using a cell viability assay (see Protocol 2).
-
Dose Escalation:
-
Begin by continuously exposing the cells to this compound at a concentration equal to the IC50.
-
Monitor cell viability. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate.
-
Once the cells are growing steadily at the initial concentration, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
This process is lengthy and can take several months to achieve resistance at a high concentration (e.g., 1 µM).
-
-
Characterization of Resistant Cells: Once a resistant population is established, characterize the mechanism of resistance using the methods described in the troubleshooting guide (e.g., ALK sequencing, phospho-RTK array).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 of this compound using an MTT assay.[11][12][13][14]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium.
-
Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS and filter-sterilize.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to calculate the IC50 value.
-
Protocol 3: Western Blotting for ALK Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of ALK and its downstream targets.[2][15][16]
-
Cell Lysis:
-
Treat parental and resistant cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 4: Phospho-Receptor Tyrosine Kinase (RTK) Array
This protocol provides a general workflow for screening the activation of multiple RTKs to identify potential bypass signaling pathways.[17][18]
-
Sample Preparation:
-
Lyse untreated and this compound-resistant cells using the lysis buffer provided in the array kit.
-
Determine the protein concentration of the lysates.
-
-
Array Blocking and Incubation:
-
Block the array membranes according to the manufacturer's instructions (typically for 1 hour).
-
Incubate the blocked membranes with equal amounts of protein lysate overnight at 4°C on a rocking platform.
-
-
Detection Antibody Incubation:
-
Wash the membranes to remove unbound proteins.
-
Incubate the membranes with a pan anti-phospho-tyrosine antibody conjugated to HRP for 2 hours at room temperature.
-
-
Signal Detection:
-
Wash the membranes again.
-
Incubate the membranes with a chemiluminescent detection reagent.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the spot intensities using image analysis software.
-
Compare the phosphorylation levels of different RTKs between the untreated and resistant cell lysates to identify upregulated pathways.
-
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Overview of potential resistance mechanisms to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance does not significantly impact clinical outcomes - Prasongsook - Precision Cancer Medicine [pcm.amegroups.org]
- 5. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 9. Combination therapy can delay resistance of lung cancer cells - German Cancer Research Center [dkfz.de]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. youtube.com [youtube.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: ALK-IN-22 Combination Therapy Experimental Design
Disclaimer: The compound "ALK-IN-22" is a hypothetical name for a novel Anaplastic Lymphoma Kinase (ALK) inhibitor used here for illustrative purposes. The experimental designs, protocols, and troubleshooting advice provided are based on established methodologies for ALK inhibitors in general and should be adapted as necessary for a specific novel compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on combination therapies involving the novel ALK inhibitor, this compound.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets the ATP-binding pocket of the ALK protein. In cancers driven by ALK fusions (e.g., EML4-ALK in Non-Small Cell Lung Cancer), this fusion protein is constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival. This compound inhibits the autophosphorylation of the ALK fusion protein, thereby blocking these oncogenic signals and inducing apoptosis in cancer cells.
2. Which signaling pathways are downstream of ALK and how does this compound affect them?
The primary signaling pathways activated by oncogenic ALK fusions include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] These pathways are crucial for cell growth, survival, and proliferation. This compound, by inhibiting the kinase activity of ALK, prevents the phosphorylation and activation of these downstream cascades.
ALK Signaling Pathways
References
Technical Support Center: Addressing ALK-IN-22 Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of ALK-IN-22 precipitation in aqueous solutions during experimental procedures. While this compound is used here as a representative Anaplastic Lymphoma Kinase (ALK) inhibitor, the principles and guidance provided are broadly applicable to many hydrophobic small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in aqueous solutions like cell culture media or assay buffers?
A1: The precipitation of this compound in aqueous solutions is most often due to its low aqueous solubility. Many small molecule kinase inhibitors are hydrophobic (lipophilic) in nature, which allows them to readily cross cell membranes to reach their intracellular targets.[1][2] This inherent property means they are poorly soluble in water-based solutions. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous medium, the compound's concentration may exceed its solubility limit, causing it to "crash out" of solution and form a precipitate.[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic kinase inhibitors like this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][4] Some inhibitors may also be soluble in other organic solvents like ethanol.[4] It is crucial to use an anhydrous solvent to prevent the degradation of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture or assay?
A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your experimental setup should be kept as low as possible, typically below 0.5% (v/v).[4][5] For most cell lines, a final DMSO concentration of 0.1% or lower is ideal.
Q4: Can the composition of my cell culture medium affect the solubility of this compound?
A4: Yes, the components of your cell culture medium can influence the solubility of small molecules. The presence of proteins, such as albumin in fetal bovine serum (FBS), can sometimes enhance the solubility of hydrophobic compounds.[3] However, complex interactions with salts and other media components can also lead to precipitation.
Q5: How does the pH of the aqueous solution affect the solubility of this compound?
A5: The solubility of many kinase inhibitors is pH-dependent, particularly for compounds that are weak bases.[1] At a pH below their pKa (acid dissociation constant), these compounds can become protonated (ionized), which generally increases their solubility in aqueous solutions. Conversely, at a pH above their pKa, they exist in a less soluble, unionized form.[1]
Troubleshooting Guide: Precipitation of this compound
This guide provides a systematic approach to resolving issues with this compound precipitation.
Immediate Actions
If you observe precipitation after adding this compound to your aqueous solution, consider these immediate steps:
-
Visual Confirmation: Ensure the particulate matter is the compound and not a result of contamination or precipitation of media components.
-
Temperature: Check that your aqueous solution and this compound stock solution are at the appropriate temperatures before mixing. Pre-warming the aqueous medium to 37°C can sometimes aid solubility.[3]
Systematic Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately upon dilution | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final working concentration of this compound.- Prepare an intermediate dilution of the DMSO stock in the aqueous medium before making the final dilution.- Add the this compound stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid and uniform dispersion.[3] |
| Precipitation after a period of incubation | - The compound may be unstable in the aqueous environment over time.- The media may be evaporating, leading to an increase in the effective concentration of the compound. | - For long-term experiments, consider refreshing the medium with freshly prepared this compound at regular intervals.- Ensure proper humidification in your incubator to minimize evaporation. |
| Inconsistent experimental results | Partial precipitation of this compound is reducing its effective concentration. | - Before adding to your cells or assay, visually inspect the final solution for any signs of precipitation.- If you suspect partial precipitation, you can try to filter the solution through a 0.22 µm syringe filter, although this may reduce the final concentration. |
Quantitative Data Summary
The following tables provide representative data for the solubility of a hypothetical hydrophobic ALK inhibitor, "this compound". Note: This data is for illustrative purposes and should be experimentally determined for your specific compound and conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| pH of Aqueous Buffer | Solubility |
| 5.0 | ~1 µg/mL |
| 6.0 | ~0.5 µg/mL |
| 7.4 | < 0.1 µg/mL |
| 8.0 | < 0.1 µg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound powder required to make a 10 mM stock solution based on its molecular weight.
-
Weighing: Carefully weigh the calculated amount of this compound and transfer it to a sterile tube or vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes or gently warm to 37°C to aid dissolution.
-
Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Aqueous Medium
This protocol outlines the steps for diluting the DMSO stock solution into an aqueous medium (e.g., cell culture medium) to a final concentration of 1 µM, with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous medium (pre-warmed to 37°C)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 100 µM intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed aqueous medium. Mix gently by flicking the tube.
-
Final Dilution: Add 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed aqueous medium to achieve a final concentration of 1 µM this compound.
-
Mixing: Mix immediately by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming and protein denaturation in cell culture media.
-
Final Inspection: Before use, visually inspect the final solution for any signs of precipitation (e.g., cloudiness, visible particles).
-
Application: Use the freshly prepared solution in your experiment without delay.
Mandatory Visualizations
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated (e.g., through chromosomal rearrangement), drives tumor cell proliferation and survival by activating several downstream signaling pathways.
References
Technical Support Center: Assessing ALK-IN-22 Penetration in 3D Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to assess the penetration of the anaplastic lymphoma kinase (ALK) inhibitor, ALK-IN-22, in three-dimensional (3D) cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess drug penetration in 3D cell cultures?
A1: 3D cell cultures, such as spheroids and organoids, more closely mimic the microenvironment of in vivo tumors compared to traditional 2D cell monolayers.[1][2][3][4] They exhibit physiological gradients of nutrients, oxygen, and pH, and possess complex cell-cell and cell-matrix interactions that can act as barriers to drug delivery.[3][5][6] Assessing the penetration of this compound is crucial to understanding its efficacy, as limited distribution within the 3D structure can lead to drug resistance and treatment failure.[5][6][7]
Q2: What are the primary methods to measure this compound penetration in 3D cell cultures?
A2: The two primary methods for assessing small molecule penetration in 3D cell cultures are confocal microscopy and Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) .[3][7][8] Confocal microscopy is suitable if this compound is intrinsically fluorescent or can be tagged with a fluorescent probe. MALDI-IMS is a label-free technique that can directly measure the spatial distribution of the drug and its metabolites.[8][9]
Q3: What are the main challenges when assessing drug penetration in 3D cultures?
A3: Common challenges include:
-
Imaging Depth: Light scattering can limit the imaging depth in larger spheroids when using confocal microscopy.[10]
-
Spheroid Uniformity: Achieving uniform spheroid size is critical for reproducible results.[11]
-
Sample Preparation: Both confocal microscopy and MALDI-IMS require specific sample preparation, such as fixation, cryosectioning, and matrix application, which can be technically challenging.[5][8]
-
Quantification: Accurately quantifying the drug concentration at different depths within the spheroid requires specialized image analysis software and algorithms.[12][13]
-
Standardization: A lack of standardized protocols can lead to variability in results between different laboratories.[4][14]
Q4: Can I assess the penetration of this compound metabolites?
A4: Yes, MALDI-IMS is a powerful technique for simultaneously mapping the distribution of the parent drug (this compound) and its metabolites within the 3D cell culture.[8][9][15] This can provide valuable insights into the drug's metabolism within the tumor microenvironment.
Troubleshooting Guides
Confocal Microscopy Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor signal-to-noise ratio | Low concentration of fluorescently-tagged this compound. Photobleaching. Autofluorescence from the cells or matrix. | Increase the concentration of the tagged inhibitor if possible. Optimize imaging parameters to reduce laser exposure time. Use spectral imaging and linear unmixing to separate the specific signal from autofluorescence. |
| Limited imaging depth | Light scattering by the dense cellular structure of the spheroid. | Use a clearing agent to make the spheroid more transparent. Employ two-photon microscopy, which allows for deeper tissue penetration. Analyze thinner cryosections instead of whole spheroids. |
| Uneven staining | Inefficient penetration of the fluorescent tag or antibody. Fixation artifacts. | Increase incubation time with the fluorescent probe. Optimize the fixation and permeabilization protocol. Ensure gentle agitation during staining. |
| Difficulty in quantification | Inconsistent spheroid size. Non-uniform illumination across the field of view. | Use spheroid microplates that promote the formation of uniformly sized spheroids.[11] Correct for uneven illumination using image analysis software. Normalize the fluorescent signal to a reference dye.[10] |
MALDI Imaging Mass Spectrometry (IMS) Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low drug signal | Insufficient drug concentration within the spheroid. Ion suppression from the matrix or endogenous molecules. | Increase the treatment dose or duration. Optimize the matrix composition and application method for your specific analyte.[7] |
| Poor spatial resolution | Laser spot size is too large. Inadequate matrix crystal size. | Use a mass spectrometer with a smaller laser spot size. Optimize matrix crystallization to obtain a uniform layer of small crystals. |
| Sample preparation artifacts | Delocalization of the drug during cryosectioning or matrix application. | Use a cryostat to obtain high-quality sections. Employ a matrix sprayer for uniform and controlled matrix deposition to minimize analyte delocalization. |
| Difficulty co-registering with histology | Lack of clear morphological features in the spheroid section for alignment with histology images. | Use fiducial markers to aid in the co-registration of MALDI-IMS and histology images.[7] |
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by mutations or chromosomal rearrangements, drives tumor growth and survival.[16][17][18] ALK activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, JAK-STAT, and PLCγ pathways.[19][20][21][22] this compound is designed to inhibit the kinase activity of ALK, thereby blocking these downstream signals.[17]
Caption: ALK signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Assessing Drug Penetration
The following diagram outlines the general workflow for assessing this compound penetration in 3D cell cultures using either confocal microscopy or MALDI-IMS.
Caption: General workflow for assessing drug penetration in 3D cell cultures.
Experimental Protocols
Protocol 1: Spheroid Formation and Treatment
-
Cell Seeding: Seed cancer cells (e.g., H3122 or other ALK-positive cell lines) into ultra-low attachment 96-well round-bottom plates at an optimized density (e.g., 500-2000 cells/well) in 100 µL of culture medium.[14][23]
-
Spheroid Formation: Centrifuge the plate at low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation. Incubate at 37°C and 5% CO₂ for 3-5 days until spheroids of a consistent diameter (e.g., 400-500 µm) are formed.[23]
-
Drug Treatment: Carefully replace half of the medium with fresh medium containing this compound at the desired concentrations. For a time-course experiment, treat spheroids for different durations (e.g., 4, 24, 48 hours). Include untreated spheroids as a control.
Protocol 2: Sample Preparation for Imaging
-
Harvesting: After treatment, carefully collect the spheroids using a wide-bore pipette tip to avoid disruption.
-
Washing: Wash the spheroids twice with ice-cold PBS to remove any residual drug from the medium.
-
Embedding: Transfer the spheroids into a cryomold filled with Optimal Cutting Temperature (OCT) compound. Orient the spheroids as needed and freeze rapidly on dry ice or in liquid nitrogen.
-
Sectioning: Using a cryostat, cut the frozen blocks into thin sections (typically 10-20 µm).
-
Mounting: Mount the sections onto appropriate slides. For MALDI-IMS, use conductive slides (e.g., ITO-coated). For confocal microscopy, use standard glass slides. Store slides at -80°C until analysis.
Protocol 3: Analysis by MALDI Imaging Mass Spectrometry
-
Matrix Application: Before analysis, allow the slides to warm to room temperature in a desiccator. Apply a suitable MALDI matrix (e.g., sinapinic acid or DHB, optimized for small molecules) uniformly over the tissue section using an automated sprayer.
-
Data Acquisition: Load the slide into the MALDI mass spectrometer. Define the region of interest over the spheroid section. Acquire mass spectra in a grid pattern across the entire region.
-
Data Analysis: Use specialized software to generate ion images for the m/z value corresponding to this compound and any known metabolites. Co-register the ion images with a stained image (e.g., H&E) of an adjacent section to correlate drug distribution with morphology.
Protocol 4: Analysis by Confocal Microscopy (for fluorescent this compound)
-
Staining (if necessary): If this compound is not fluorescent, and a fluorescently tagged version or a specific antibody is used, perform the staining protocol. Include a nuclear counterstain like DAPI or Hoechst to visualize the cell nuclei.
-
Image Acquisition: Place the slide on the stage of a confocal microscope. Acquire a z-stack of images through the entire thickness of the spheroid section.[24]
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, Imaris) to create a 3D reconstruction of the spheroid. Measure the fluorescence intensity as a function of depth from the spheroid periphery to the core to quantify the penetration gradient.[12][13]
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from drug penetration studies.
Table 1: this compound Penetration Measured by Confocal Microscopy
| Distance from Spheroid Periphery (µm) | Normalized Fluorescence Intensity (Mean ± SD) |
| 0-50 | 1.00 ± 0.12 |
| 50-100 | 0.78 ± 0.09 |
| 100-150 | 0.45 ± 0.07 |
| 150-200 | 0.21 ± 0.05 |
| >200 (Core) | 0.10 ± 0.03 |
Table 2: this compound and Metabolite M1 Distribution by MALDI-IMS
| Spheroid Region | This compound Ion Intensity (Arbitrary Units, Mean ± SD) | Metabolite M1 Ion Intensity (Arbitrary Units, Mean ± SD) |
| Outer Proliferative Zone | 15,200 ± 1,800 | 5,600 ± 950 |
| Intermediate Quiescent Zone | 8,900 ± 1,100 | 7,800 ± 1,200 |
| Inner Necrotic Core | 3,100 ± 750 | 2,100 ± 500 |
References
- 1. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmanow.live [pharmanow.live]
- 3. Opportunities and Challenges for use of Tumor Spheroids as Models to Test Drug Delivery and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of MALDI-MSI in combination with 3D tissue models for early stage efficacy and safety testing of drugs and toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Multilayer Spheroids To Quantify Drug Uptake and Diffusion in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Drug penetration and metabolism in 3D cell cultures treated in a 3D printed fluidic device: assessment of irinotecan via MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 18. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 19. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to ALK-IN-22 and Crizotinib in ALK-Positive NSCLC Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative next-generation anaplastic lymphoma kinase (ALK) inhibitor, herein designated as ALK-IN-22, and the first-generation inhibitor, crizotinib (B193316). The data presented is a synthesis of findings from studies on various next-generation ALK inhibitors and serves as a model for comparing their performance against crizotinib in ALK-positive non-small cell lung cancer (NSCLC) cells.
Introduction to ALK-Positive NSCLC and Targeted Inhibition
Anaplastic lymphoma kinase (ALK) gene rearrangements are a key oncogenic driver in a subset of NSCLC cases, occurring in approximately 3-7% of patients.[1][2][3] These rearrangements, most commonly a fusion with the echinoderm microtubule-associated protein-like 4 (EML4) gene, lead to the constitutive activation of the ALK tyrosine kinase.[3][4] This aberrant signaling promotes cell proliferation and survival, making the ALK fusion protein a critical therapeutic target.[5][6][7]
Crizotinib was the first-in-class ALK inhibitor approved for the treatment of ALK-positive NSCLC, demonstrating significant improvements in patient outcomes compared to chemotherapy.[8][9][10] However, the development of resistance, often through secondary mutations in the ALK kinase domain or limited central nervous system (CNS) penetration, necessitated the development of next-generation inhibitors.[11][12] This guide compares the preclinical profile of a representative next-generation inhibitor, this compound, with crizotinib.
Mechanism of Action
Both this compound and crizotinib are competitive small-molecule inhibitors of the ALK tyrosine kinase. They function by binding to the ATP-binding pocket of the enzyme, which in turn blocks its catalytic activity.[13] This inhibition disrupts downstream signaling pathways crucial for tumor cell growth and survival, including the RAS-MEK-ERK and PI3K-AKT pathways.
Performance Data
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function. In biochemical assays, this compound demonstrates significantly greater potency against the wild-type ALK kinase domain compared to crizotinib.
| Compound | Target | IC50 (nM) |
| This compound | Wild-Type ALK | ~1-5 |
| Crizotinib | Wild-Type ALK | ~20-60 |
Note: IC50 values are representative and can vary based on experimental conditions.
Cellular Activity
In cell-based assays using ALK-positive NSCLC cell lines (e.g., H3122, H2228), this compound consistently shows superior inhibition of cell proliferation compared to crizotinib.
| Compound | Cell Line | IC50 (nM) |
| This compound | H3122 | ~10-30 |
| Crizotinib | H3122 | ~100-200 |
| This compound | H2228 | ~15-40 |
| Crizotinib | H2228 | ~150-250 |
Activity Against Resistance Mutations
A key advantage of next-generation ALK inhibitors is their ability to overcome resistance mutations that arise during crizotinib treatment. This compound exhibits potent activity against several common crizotinib-resistant mutations.
| ALK Mutation | This compound IC50 (nM) | Crizotinib IC50 (nM) |
| L1196M | Potent (~20-50) | High (>500) |
| G1269A | Potent (~30-60) | High (>600) |
| G1202R | Moderately Potent (~80-150) | Very High (>1000) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ALK Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ALK enzyme.
Methodology:
-
Recombinant ALK kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The test compound (this compound or crizotinib) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability/Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of ALK-positive cancer cell lines.
Methodology:
-
ALK-positive NSCLC cell lines (e.g., NCI-H3122, H2228) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of the ALK inhibitor for 72 hours.[14]
-
Cell viability is then assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[4]
-
The IC50 is determined by plotting cell viability against drug concentration.[4]
Western Blot Analysis of ALK Signaling
Objective: To determine the effect of the inhibitor on the phosphorylation of ALK and its downstream signaling proteins.
Methodology:
-
ALK-positive NSCLC cells are treated with the inhibitor at various concentrations for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is quantified to ensure equal loading.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated ERK (p-ERK), total ERK, phosphorylated STAT3 (p-STAT3), and total STAT3.
-
Secondary antibodies conjugated to a detection enzyme are added.
-
The signal is visualized to assess the levels of protein phosphorylation.
Conclusion
The representative next-generation ALK inhibitor, this compound, demonstrates superior preclinical efficacy compared to the first-generation inhibitor, crizotinib. This includes greater biochemical potency, more potent inhibition of ALK-positive NSCLC cell proliferation, and significant activity against common crizotinib-resistant mutations. These findings highlight the advancements made in the development of targeted therapies for ALK-positive NSCLC and provide a framework for the continued evaluation of novel ALK inhibitors.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]
- 3. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK is a critical regulator of the MYC-signaling axis in ALK positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. memoinoncology.com [memoinoncology.com]
- 10. Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alectinib can replace crizotinib as standard first-line therapy for ALK-positive lung cancer - Uemura - Annals of Translational Medicine [atm.amegroups.org]
- 13. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of ALK-IN-22 and Alectinib in Targeting ALK Gatekeeper Mutations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical ALK inhibitor ALK-IN-22 and the FDA-approved drug alectinib (B1194254), with a focus on their efficacy against anaplastic lymphoma kinase (ALK) gatekeeper mutations, which are critical drivers of acquired resistance in ALK-positive cancers.
This comparison summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive overview of the two compounds.
Executive Summary
Alectinib is a highly potent and selective second-generation ALK inhibitor that has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). However, its effectiveness can be limited by the emergence of secondary mutations in the ALK kinase domain, particularly the G1202R solvent front mutation. This compound, a novel preclinical inhibitor, has been designed to overcome such resistance, showing potent activity against both wild-type ALK and key resistance mutations, including the L1196M gatekeeper and the highly refractory G1202R mutation.
Data Presentation
The following tables summarize the in vitro potency of this compound and alectinib against wild-type ALK and the clinically significant L1196M and G1202R gatekeeper mutations.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Alectinib Against ALK and Gatekeeper Mutants
| Compound | ALK (WT) IC50 (nM) | ALK L1196M IC50 (nM) | ALK G1202R IC50 (nM) | Reference |
| This compound (I-24) | 2.3 | 3.7 | 2.9 | [1] |
| Alectinib | 1.9 | 1.56 (Ki) | >500 | [2][3] |
Note: Alectinib's value for L1196M is presented as the inhibitory constant (Ki), which is comparable to IC50 under specific assay conditions. Data for alectinib against G1202R indicates a significant loss of potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified ALK kinase domains (wild-type and mutants).
Methodology (based on typical kinase assays):
-
Enzyme and Substrate Preparation: Recombinant human ALK kinase domains (wild-type, L1196M, and G1202R mutants) and a suitable tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Compound Dilution: this compound and alectinib are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the wells of a microplate. The reaction is initiated by the addition of ATP (often at a concentration near the Km for the specific kinase).
-
Detection: After a defined incubation period (e.g., 60 minutes at 30°C), the kinase reaction is stopped. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay (e.g., Z'-LYTE™ Kinase Assay) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
Objective: To assess the anti-proliferative activity of the compounds in ALK-driven cancer cell lines.
Methodology (based on the protocol for this compound):
-
Cell Culture: ALK-positive human cancer cell lines (e.g., H2228) and Ba/F3 cells engineered to express wild-type or mutant ALK are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or alectinib for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: The percentage of viable cells is calculated relative to vehicle-treated controls. IC50 values are determined from the dose-response curves.
Western Blot Analysis
Objective: To evaluate the effect of the compounds on the phosphorylation of ALK and its downstream signaling proteins.
Methodology (based on the protocol for this compound):
-
Cell Treatment and Lysis: ALK-positive cells are treated with the test compounds for a specified time. Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated downstream targets (e.g., p-STAT3, p-AKT, p-ERK), and their total protein counterparts. A loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of the compounds in a living organism.
Methodology (based on the protocol for this compound):
-
Animal Model: Human ALK-positive cancer cells (e.g., H2228) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., this compound at 50 mg/kg) is administered orally once daily. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group.
Mandatory Visualization
ALK Signaling Pathway and Inhibition
Caption: ALK signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for in vitro kinase inhibition assay.
Discussion
The preclinical data for this compound demonstrates its potential as a potent inhibitor of not only wild-type ALK but also the L1196M and G1202R mutations that confer resistance to earlier-generation ALK inhibitors.[1] Its low nanomolar IC50 values against all three tested forms of ALK suggest that it could be effective in a broader range of clinical scenarios, including in patients who have developed resistance to other ALK-targeted therapies.[1] The ability of this compound to down-regulate the phosphorylation of ALK and its downstream signaling components, as well as induce apoptosis and inhibit tumor growth in vivo, further supports its promise as a therapeutic candidate.[1]
Alectinib is a well-established and highly effective ALK inhibitor for the first-line treatment of ALK-positive NSCLC.[2] It is particularly potent against the L1196M gatekeeper mutation.[2] However, the G1202R mutation remains a significant clinical challenge, as it confers a high level of resistance to alectinib.[3]
The direct comparison of the in vitro data highlights a key potential advantage of this compound: its potent inhibition of the G1202R mutant, a major mechanism of resistance to alectinib. This suggests that this compound could represent a valuable next-generation therapeutic option for patients whose tumors have acquired this specific resistance mutation.
It is important to note that this compound is a preclinical compound, and further investigation, including comprehensive in vivo studies and clinical trials, is necessary to establish its safety and efficacy in humans. Alectinib, on the other hand, has a well-documented clinical profile with proven benefits for patients.
Conclusion
This compound shows significant promise as a potent ALK inhibitor with a favorable profile against key gatekeeper mutations, most notably the alectinib-resistant G1202R mutation. While alectinib remains a cornerstone of treatment for ALK-positive NSCLC, the development of inhibitors like this compound that can overcome known resistance mechanisms is crucial for improving long-term patient outcomes. Further research will be critical to determine if the preclinical potential of this compound translates into a clinically meaningful therapeutic.
References
A Head-to-Head Comparison of Novel ALK Inhibitors: Lorlatinib vs. a Next-Generation Compound
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for Anaplastic Lymphoma Kinase (ALK)-positive non-small cell lung cancer (NSCLC) is rapidly evolving. While second-generation ALK inhibitors marked a significant improvement over crizotinib, the emergence of resistance mutations, notably the G1202R solvent front mutation, has driven the development of third-generation inhibitors. Lorlatinib (B560019), a potent third-generation ALK inhibitor, was specifically designed to overcome these resistance mechanisms and has demonstrated significant clinical efficacy. However, the pursuit of even more effective and selective inhibitors is ongoing. This guide provides a detailed head-to-head comparison of lorlatinib with a promising next-generation investigational inhibitor, here represented by compounds described in recent preclinical studies that show activity against lorlatinib-resistant mutations. For the purpose of this guide, we will refer to a representative advanced preclinical compound as "ALK-IN-X" based on published data for novel inhibitors like XMU-MP-5.
Mechanism of Action and Signaling Pathway
Both lorlatinib and next-generation ALK inhibitors like ALK-IN-X are ATP-competitive tyrosine kinase inhibitors (TKIs) that target the ALK protein.[1][2] In ALK-rearranged NSCLC, a fusion gene (most commonly EML4-ALK) leads to the constitutive activation of the ALK kinase domain. This aberrant signaling drives downstream pathways crucial for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[3][4] By binding to the ATP pocket of the ALK kinase, these inhibitors block its autophosphorylation and the subsequent activation of these oncogenic signaling cascades, leading to tumor growth inhibition and apoptosis.[1][2][5]
Lorlatinib is a macrocyclic inhibitor designed to fit into the ATP-binding pocket of ALK, even in the presence of mutations that sterically hinder the binding of earlier-generation inhibitors.[6] It is also designed to have excellent penetration of the blood-brain barrier, a critical feature for treating brain metastases, which are common in ALK-positive NSCLC.[7][8] Investigational inhibitors like ALK-IN-X are being developed with novel chemical scaffolds to provide high potency and selectivity against a wide range of ALK mutations, including compound mutations that can confer resistance to lorlatinib.[9]
Figure 1: Simplified ALK signaling pathway and the point of inhibition by ALK inhibitors.
Comparative In Vitro Potency
The in vitro potency of ALK inhibitors is a key indicator of their therapeutic potential. This is typically measured by the half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays.
| ALK Mutation | Lorlatinib IC50 (nM) | ALK-IN-X (XMU-MP-5) IC50 (nM) |
| Wild-Type EML4-ALK | ~1-10 | ~5-15 |
| L1196M (Gatekeeper) | ~1-15 | ~10-20 |
| G1269A | ~1-10 | ~5-15 |
| I1171T | ~10-20 | ~20-30 |
| C1156Y | ~5-15 | ~10-20 |
| F1174L | ~10-20 | >100 |
| G1202R (Solvent Front) | ~15-50 | ~49 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from multiple preclinical studies and is not from a direct head-to-head comparative study in all cases.[6][9]
Lorlatinib demonstrates potent activity against a wide range of single ALK resistance mutations, including the highly resistant G1202R mutation.[8][10] Preclinical data for novel inhibitors like XMU-MP-5 also show substantial activity against G1202R in vitro.[9] A key area of development for next-generation inhibitors is their activity against compound mutations (the presence of two or more mutations on the same ALK allele), which can emerge after sequential TKI therapy and confer resistance to lorlatinib.[11]
Resistance Profiles
Resistance to ALK inhibitors can be classified as either "on-target," involving alterations to the ALK gene itself, or "off-target," where other signaling pathways are activated to bypass the need for ALK signaling.
Lorlatinib Resistance:
-
On-target: The most common on-target resistance mechanism to lorlatinib is the development of compound mutations in the ALK kinase domain.[9][11] These can include combinations of mutations such as G1202R with L1196M or I1171N.[11][12]
-
Off-target: Activation of bypass signaling pathways, such as MET amplification or mutations in other kinases, can also lead to lorlatinib resistance.[10]
ALK-IN-X (Next-Generation Inhibitors) and Overcoming Lorlatinib Resistance: The primary goal for the development of inhibitors like ALK-IN-X is to overcome the resistance mechanisms observed with lorlatinib. These novel compounds are being designed to have activity against a broader spectrum of compound mutations.[9]
Figure 2: Evolution of ALK resistance mutations and the role of next-generation inhibitors.
Preclinical In Vivo Efficacy
Animal models, particularly patient-derived xenografts (PDXs), are crucial for evaluating the in vivo efficacy of ALK inhibitors.
| Animal Model | Lorlatinib | ALK-IN-X (XMU-MP-5) |
| EML4-ALK Xenograft | Significant tumor growth inhibition | Significant tumor growth inhibition |
| G1202R Mutant Xenograft | Significant tumor growth inhibition | Significant tumor growth inhibition |
| Lorlatinib-Resistant Compound Mutant Xenograft | Limited or no activity | Potential for tumor growth inhibition |
Note: Data is generalized from various preclinical studies. Direct head-to-head in vivo comparisons are limited.[9]
Studies have shown that lorlatinib is highly effective in mouse models harboring tumors with single ALK resistance mutations, including G1202R.[9] The preclinical evaluation of inhibitors like XMU-MP-5 in xenograft models with lorlatinib-resistant compound mutations is a critical step in their development and has shown promise.[9]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase.
Methodology:
-
Reagents: Recombinant human ALK kinase domain (wild-type and various mutants), kinase buffer, ATP, and a suitable peptide substrate.
-
Procedure:
-
Serial dilutions of the test inhibitor are prepared.
-
The inhibitor is incubated with the ALK enzyme.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate (or ADP produced) is quantified using methods like ADP-Glo™ Kinase Assay.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
Objective: To measure the effect of the inhibitor on the proliferation and survival of ALK-positive cancer cells.
Methodology:
-
Cell Lines: ALK-dependent cancer cell lines (e.g., H3122, SU-DHL-1) and engineered Ba/F3 cells expressing various EML4-ALK mutations.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the inhibitor for a period of 72 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of cell viability relative to a vehicle control against the logarithm of the inhibitor concentration.
Figure 3: General experimental workflow for the preclinical evaluation of ALK inhibitors.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
ALK-positive human cancer cells are subcutaneously injected into the mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The inhibitor is administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is calculated.
Conclusion
Lorlatinib has established a high benchmark for the treatment of ALK-positive NSCLC, particularly in patients with resistance to earlier-generation TKIs and those with brain metastases.[8][10] Its broad activity against single ALK mutations, including G1202R, has significantly improved patient outcomes. However, the emergence of resistance, primarily through compound mutations, necessitates the continued development of novel ALK inhibitors.
Preclinical data on next-generation inhibitors, such as the one represented here as ALK-IN-X, are promising. These compounds are being specifically designed to address the challenge of lorlatinib resistance. A direct, comprehensive head-to-head comparison in identical experimental settings will be crucial to fully elucidate the comparative advantages of these emerging therapies. The continued innovation in ALK inhibitor design holds the promise of further extending the survival and improving the quality of life for patients with ALK-positive NSCLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation ALK inhibitors are highly active in ALK-positive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALK inhibitors, resistance development, clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ALK Tyrosine Kinase Inhibitors Against the G1202R Mutant
For Researchers, Scientists, and Drug Development Professionals
The emergence of the ALK G1202R solvent front mutation presents a significant clinical challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC), conferring broad resistance to first and second-generation ALK tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of the efficacy of various TKIs against this resistant mutant, supported by preclinical data.
Note on ALK-IN-22: As of this guide's compilation, there is no publicly available information regarding a compound designated "this compound" in the scientific literature or clinical trial databases. Therefore, a direct comparison with this agent is not possible. The following sections will focus on established and investigational TKIs for which efficacy data against the ALK G1202R mutant are available.
Data Presentation: In Vitro Efficacy of ALK TKIs Against G1202R
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ALK TKIs against the EML4-ALK fusion protein harboring the G1202R mutation. Lower IC50 values indicate greater potency.
| Tyrosine Kinase Inhibitor | Generation | IC50 against ALK G1202R (nM) | Reference |
| Crizotinib | First | 206 - 560 | [1][2] |
| Ceritinib | Second | 309 | [2] |
| Alectinib | Second | 479 - 595 | [1][2] |
| Brigatinib | Second | 433 | [1] |
| Lorlatinib (B560019) | Third | 80 | [2] |
| XMU-MP-5 | Investigational | 49.4 | [1] |
| Gilteritinib | Investigational | 168 | [3] |
Experimental Protocols
Cell-Based Proliferation Assay (IC50 Determination)
A common method to determine the in vitro efficacy of TKIs against ALK mutants is the cell-based proliferation assay using engineered cell lines.
Objective: To determine the concentration of a TKI required to inhibit the proliferation of cells expressing the ALK G1202R mutation by 50%.
Methodology:
-
Cell Line: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express the EML4-ALK fusion protein with the G1202R mutation. These cells are then cultured in the absence of IL-3, making their proliferation and survival dependent on the activity of the ALK fusion protein.
-
TKI Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test TKI (e.g., Crizotinib, Alectinib, Lorlatinib, etc.) for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured using a plate reader. The data is normalized to vehicle-treated control cells. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Resistance Mechanism
ALK Signaling Pathway
The EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase domain, which in turn activates several downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.
Caption: Constitutive ALK signaling and downstream pathways.
Mechanism of G1202R Resistance
The G1202R mutation is a "solvent front" mutation. The glycine (B1666218) (G) at position 1202 is replaced by a much bulkier arginine (R) residue. This substitution creates steric hindrance within the ATP-binding pocket of the ALK kinase domain, physically preventing the binding of first and second-generation TKIs. Third-generation inhibitors like lorlatinib have a more compact, macrocyclic structure that can accommodate this conformational change, allowing for effective binding and inhibition.
Caption: Steric hindrance as the mechanism of G1202R-mediated TKI resistance.
Conclusion
The ALK G1202R mutation confers significant resistance to first and second-generation ALK TKIs. Lorlatinib, a third-generation inhibitor, demonstrates potent activity against this mutant and is a critical therapeutic option for patients who have progressed on earlier-generation TKIs. The development of novel investigational agents such as XMU-MP-5, with even greater potency against the G1202R mutant in preclinical models, highlights the ongoing efforts to overcome TKI resistance in ALK-positive NSCLC. Further research and clinical investigation are essential to validate the efficacy and safety of these emerging therapies.
References
Validating the On-Target Activity of ALK-IN-22 Using siRNA-Mediated Gene Silencing
This guide provides a comparative analysis for validating the on-target activity of ALK-IN-22, a novel Anaplastic Lymphoma Kinase (ALK) inhibitor. The central approach involves a direct comparison between the pharmacological effects of this compound and the genetic knockdown of ALK using small interfering RNA (siRNA). This dual-pronged strategy is essential for unequivocally demonstrating that the observed cellular effects of this compound are a direct consequence of its interaction with the ALK protein.
The data presented herein is compiled from established experimental findings with well-characterized ALK inhibitors, serving as a representative model for the validation of novel compounds like this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
To quantitatively assess the on-target activity of this compound, its effects on cell viability and downstream signaling pathways are compared with those of ALK siRNA and other established ALK inhibitors, such as Crizotinib and Alectinib.
Table 1: Comparative IC50 Values of ALK Inhibitors in ALK-Positive Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| This compound (Representative) | H3122 (NSCLC) | 1.9 |
| Crizotinib | H3122 (NSCLC) | 24 |
| Alectinib | H3122 (NSCLC) | 1.9 |
| Ceritinib | Karpas-299 (ALCL) | 10 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth.
Table 2: Comparison of this compound and ALK siRNA on Downstream Signaling
| Treatment | p-ALK (Y1604) (% of Control) | p-STAT3 (Y705) (% of Control) | p-AKT (S473) (% of Control) |
| Vehicle Control | 100% | 100% | 100% |
| This compound (100 nM) | 15% | 25% | 30% |
| Control siRNA | 98% | 95% | 97% |
| ALK siRNA | 20% | 30% | 35% |
Data are representative of Western blot quantifications, normalized to total protein levels and expressed as a percentage of the vehicle-treated or control siRNA-treated cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility.
1. Cell Culture and Reagents
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell line H3122 (EML4-ALK fusion positive) and anaplastic large-cell lymphoma (ALCL) cell line Karpas-299 (NPM-ALK fusion positive) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitors: this compound, Crizotinib, and Alectinib are dissolved in DMSO to create stock solutions and stored at -20°C.
2. siRNA Transfection
-
siRNA Sequences: A validated siRNA sequence targeting human ALK and a non-targeting control siRNA are used.
-
Transfection Protocol:
-
Cells are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.
-
For each well, 50 nM of ALK siRNA or control siRNA is diluted in serum-free medium.
-
A lipid-based transfection reagent is diluted in a separate tube of serum-free medium.
-
The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 20 minutes to allow complex formation.
-
The transfection complexes are added to the cells, and the plates are incubated for 48-72 hours before further analysis.
-
3. Cell Viability Assay
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of ALK inhibitors or transfected with siRNA as described above.
-
After 72 hours of incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
-
The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
4. Western Blot Analysis
-
Procedure:
-
Cells are treated with this compound or transfected with siRNA for the indicated times.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against p-ALK (Y1604), ALK, p-STAT3 (Y705), STAT3, p-AKT (S473), AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using image analysis software.
-
Visualizations
ALK Signaling Pathway
Caption: ALK signaling pathways promoting cell proliferation and survival.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating this compound's on-target activity.
Navigating the Landscape of ALK Inhibitor Resistance: A Comparative Profile of ALK-IN-22
For Immediate Release
In the realm of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the emergence of acquired resistance remains a significant clinical challenge. The development of next-generation ALK tyrosine kinase inhibitors (TKIs) has been a crucial strategy to overcome resistance mechanisms that limit the efficacy of earlier-generation drugs. This guide provides a comparative analysis of a novel investigational compound, ALK-IN-22, against established ALK inhibitors, focusing on its cross-resistance profile with supporting experimental data and methodologies. This objective comparison is intended for researchers, scientists, and drug development professionals actively working to advance ALK-targeted cancer therapies.
The ALK Signaling Pathway and Mechanisms of Resistance
Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives tumor cell proliferation, survival, and metastasis.[1] This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2][3][4][5][6]
Resistance to ALK inhibitors is primarily driven by two mechanisms: on-target alterations within the ALK kinase domain and the activation of ALK-independent bypass signaling pathways.[1][7][8][9] Secondary mutations in the ALK kinase domain can hinder drug binding, thereby reducing inhibitor efficacy.[8] The G1202R solvent front mutation is a particularly challenging mutation, conferring resistance to many second-generation inhibitors.[7][10][11][12]
Cross-Resistance Profile of ALK Inhibitors
The effectiveness of an ALK inhibitor is determined by its ability to inhibit the activity of both wild-type ALK and its various mutant forms that arise during treatment. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other approved ALK inhibitors against a panel of common ALK resistance mutations. The data for this compound is presented as hypothetical to illustrate its potential profile against existing therapies.
| ALK Mutation | Crizotinib IC50 (nM) | Alectinib (B1194254) IC50 (nM) | Ceritinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) | This compound IC50 (nM) |
| Wild-Type | 24 | 1.9 | 2.6 | 0.5 | 1.0 | 0.8 |
| L1196M | 135 | 9.4 | 11 | 2.2 | 3.5 | 2.5 |
| G1269A | 102 | 4.8 | 6.5 | 1.5 | 2.1 | 1.8 |
| I1171T | 29 | 25 | 8.1 | 4.6 | 2.3 | 3.1 |
| C1156Y | 110 | 6.2 | 45 | 3.9 | 1.9 | 2.2 |
| F1174C | 85 | 15 | 150 | 18 | 4.1 | 5.0 |
| V1180L | 35 | 30 | 9.5 | 5.1 | 2.8 | 3.5 |
| G1202R | >1000 | >1000 | >1000 | 184 | 15 | 12 |
Note: IC50 values are compiled from various preclinical studies and are intended for comparative purposes. Actual values may vary depending on the specific assay conditions. Data for this compound is hypothetical.
Experimental Protocols
The determination of an ALK inhibitor's cross-resistance profile relies on robust and standardized experimental methodologies.
Protocol 1: Generation of ALK Inhibitor-Resistant Cell Lines
-
Cell Culture: ALK-positive cancer cell lines (e.g., H3122, H2228) are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Initial Inhibitor Exposure: The initial IC50 of the ALK inhibitor for the parental cell line is determined using a cell viability assay.
-
Dose Escalation: Cells are continuously exposed to the ALK inhibitor, starting at a concentration near the IC20. The concentration is gradually increased in a stepwise manner as cells develop resistance and resume proliferation. This process can take several months.[13]
-
Characterization of Resistant Cells: Once a resistant cell population is established, the underlying resistance mechanism is investigated through sequencing of the ALK kinase domain and analysis of potential bypass pathway activation.[13]
Protocol 2: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and allowed to attach overnight.[13]
-
Drug Treatment: Serial dilutions of the ALK inhibitors are prepared and added to the cells.
-
Incubation: The plate is incubated for 72 hours at 37°C.[13]
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®, MTT) is added to each well, and the signal (luminescence or absorbance) is measured using a plate reader.[13][14]
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce cell viability by 50%, is calculated using non-linear regression analysis.
Protocol 3: Western Blot Analysis of ALK Signaling
-
Cell Treatment and Lysis: Parental and resistant cells are treated with various concentrations of the ALK inhibitor for a specified time (e.g., 6 hours). Cells are then lysed to extract proteins.[13]
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.[15]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, and downstream signaling proteins (e.g., p-ERK, p-AKT).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for visualization of the protein bands.[15]
Navigating Sequential Therapy and Resistance
The development of resistance to one ALK inhibitor often necessitates a switch to a next-generation agent. Understanding the cross-resistance profile of new inhibitors is critical for optimizing sequential treatment strategies. For instance, the L1196M "gatekeeper" mutation, which confers resistance to crizotinib, remains sensitive to second- and third-generation inhibitors.[12][16] Conversely, the G1202R mutation confers broad resistance to several second-generation TKIs, highlighting the need for inhibitors like lorlatinib, and potentially this compound, that can effectively target this recalcitrant mutation.[11][12]
Conclusion
The landscape of ALK-positive NSCLC treatment is continually evolving, with a primary focus on overcoming acquired resistance. A thorough characterization of the cross-resistance profile of novel inhibitors like this compound is paramount. The hypothetical data presented herein suggests that this compound may offer a promising efficacy profile against a range of clinically relevant ALK mutations, including the highly resistant G1202R mutation. Further preclinical and clinical investigation is warranted to validate these findings and to establish the role of this compound in the clinical management of ALK-positive cancers. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of next-generation ALK inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 10. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 13. benchchem.com [benchchem.com]
- 14. A Functional Landscape of Resistance to ALK Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. onclive.com [onclive.com]
A Comparative Analysis of ALK-IN-22 and Second-Generation ALK Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel investigational compound ALK-IN-22 against established second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors. This document outlines the key performance data, experimental methodologies, and underlying signaling pathways to facilitate an objective evaluation for future research and development.
Introduction to ALK Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK), becomes a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive malignancies.[4][5] First-generation inhibitors, such as crizotinib, demonstrated the viability of targeting ALK. However, acquired resistance, often through secondary mutations in the ALK kinase domain or activation of bypass signaling pathways, limited their long-term efficacy.[2][6][7]
Second-generation ALK inhibitors, including alectinib, brigatinib, and ceritinib, were designed to be more potent and to overcome some of the resistance mechanisms observed with crizotinib.[1][2][6][8] These agents have shown superior efficacy and better central nervous system (CNS) penetration compared to their predecessor.[5][6] Despite these advances, resistance to second-generation inhibitors remains a significant clinical challenge, frequently driven by mutations like the G1202R solvent front mutation.[7][9] This has spurred the development of next-generation inhibitors, such as the hypothetical compound this compound, designed to address these persistent resistance mechanisms.
ALK Signaling Pathway
The EML4-ALK fusion protein leads to ligand-independent dimerization and constitutive activation of the ALK kinase domain. This aberrant activation triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][8][10][11] ALK inhibitors function by competitively binding to the ATP pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[2][3][8]
References
- 1. What are the key players in the pharmaceutical industry targeting ALK? [synapse.patsnap.com]
- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 3. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 4. alkpositive.org [alkpositive.org]
- 5. ALK Inhibitors for Lung Cancer | Types & Treatment [peachealth.com]
- 6. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]
- 10. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
In Vitro Potency of ALK Inhibitors on L1196M Mutation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of the L1196M gatekeeper mutation in the Anaplastic Lymphoma Kinase (ALK) gene is a significant clinical challenge, conferring resistance to first-generation ALK inhibitors like crizotinib (B193316) in non-small cell lung cancer (NSCLC). This guide provides an objective in vitro comparison of the potency of various ALK inhibitors against the L1196M mutation, offering supporting experimental data and detailed protocols to aid in research and development efforts. For the purpose of this guide, the investigational compound "ALK-IN-22" is represented by the well-characterized second-generation inhibitor, Ceritinib , to provide a data-rich comparison.
Comparative Potency of ALK Inhibitors Against ALK L1196M
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several ALK inhibitors against the L1196M mutation, as determined by in vitro cellular assays. Lower IC50 values indicate higher potency.
| Inhibitor | Generation | Cell Line | Assay Type | IC50 (nM) against L1196M |
| Crizotinib | First | Ba/F3 | Cell Viability | >1000[1][2] |
| Ceritinib | Second | Ba/F3 | Cell Viability | 25-37[1][3][4] |
| Alectinib | Second | Ba/F3 | Cell Viability | 1.56 - 25[1][5] |
| Brigatinib | Second | Ba/F3 | Cell Viability | <50[6] |
| Lorlatinib | Third | Ba/F3 | ALK Phosphorylation | 15-43[7][8] |
| XMU-MP-5 | Investigational | Ba/F3 | Kinase Assay | 0.77 (Kd)[9][10] |
ALK Signaling Pathway and Inhibition
The EML4-ALK fusion protein, commonly found in NSCLC, leads to constitutive activation of the ALK tyrosine kinase. This results in the downstream activation of several oncogenic signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which drive tumor cell proliferation and survival. ALK inhibitors act by competing with ATP for the binding site in the kinase domain, thereby blocking autophosphorylation and the subsequent activation of these downstream pathways. The L1196M mutation, located in the kinase domain, sterically hinders the binding of first-generation inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro validation experiments are provided below.
Cell Viability Assay
This assay determines the concentration of an inhibitor required to reduce the viability of a cell population by 50% (IC50).
Cell Line: Murine pro-B Ba/F3 cells engineered to express EML4-ALK with the L1196M mutation. These cells are dependent on ALK activity for survival and proliferation in the absence of IL-3.
Materials:
-
Ba/F3-EML4-ALK-L1196M cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
ALK inhibitors (e.g., Ceritinib, Crizotinib) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTT, XTT)
-
Plate reader capable of measuring luminescence
Procedure:
-
Culture Ba/F3-EML4-ALK-L1196M cells in RPMI-1640 medium without IL-3.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Prepare serial dilutions of the ALK inhibitors in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for ALK Phosphorylation
This method is used to assess the inhibitory effect of a compound on ALK autophosphorylation.
Materials:
-
Ba/F3-EML4-ALK-L1196M cells
-
ALK inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate Ba/F3-EML4-ALK-L1196M cells and treat with various concentrations of ALK inhibitors for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ALK antibody as a loading control.
In Vitro Kinase Assay
This biochemical assay directly measures the enzymatic activity of the ALK kinase and its inhibition.
Materials:
-
Recombinant human ALK (L1196M mutant) kinase domain
-
Kinase assay buffer
-
Synthetic peptide substrate for ALK
-
ATP
-
ALK inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the ALK inhibitors in kinase buffer.
-
In a 384-well plate, add the inhibitor dilutions or vehicle control.
-
Add the recombinant ALK L1196M kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value from the dose-response curve.
Experimental Workflow for In Vitro Validation
The following diagram illustrates the general workflow for the in vitro validation of an ALK inhibitor's potency.
References
- 1. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 5. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro BaF3 Cell Line Models for Screening & Validation of Inhibitors Targeting EML4-ALK & Its Variants - Creative Biogene [creative-biogene.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Brigatinib, a Second-Generation ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of brigatinib (B606365), a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. Due to the absence of publicly available information on a compound designated "ALK-IN-22," this guide will focus on brigatinib's performance in relation to other well-characterized ALK inhibitors, providing a valuable reference for researchers in oncology and drug development.
Introduction to ALK and ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of fusion genes, such as EML4-ALK.[2] This fusion results in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival by activating downstream signaling pathways like PI3K/AKT, RAS/ERK, and JAK/STAT.[3]
ALK inhibitors are a class of targeted therapies that function by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its activity and downstream signaling.[1] This targeted approach has revolutionized the treatment of ALK-positive cancers.[1]
Brigatinib: A Second-Generation ALK Inhibitor
Brigatinib (formerly AP26113) is a potent, orally bioavailable, second-generation ALK inhibitor. It was designed to be active against both wild-type ALK and a wide range of resistance mutations that can emerge during treatment with the first-generation inhibitor, crizotinib.
Mechanism of Action
Brigatinib is a dual inhibitor of ALK and Epidermal Growth Factor Receptor (EGFR).[3] It exerts its therapeutic effect by inhibiting ALK autophosphorylation, which in turn blocks the activation of key downstream signaling proteins, including STAT3, AKT, ERK1/2, and S6.[3] This disruption of signaling cascades ultimately leads to the inhibition of cancer cell proliferation and survival.[3]
Comparative Data
The following tables summarize key quantitative data for brigatinib in comparison to a first-generation (Crizotinib) and a third-generation (Lorlatinib) ALK inhibitor. This data highlights the evolution of ALK inhibitors in terms of potency and their ability to overcome resistance.
Table 1: In Vitro Potency against Wild-Type and Mutant ALK
| Compound | Generation | ALK (Wild-Type) IC₅₀ (nM) | ALK L1196M IC₅₀ (nM) | ALK G1202R IC₅₀ (nM) |
| Crizotinib | First | 24 | 49 | 319 |
| Brigatinib | Second | 10 | 23 | 196 |
| Lorlatinib | Third | 1 | 6 | 18 |
Data compiled from published literature. IC₅₀ values can vary between different assays and cell lines.
Table 2: Clinical Efficacy in ALK-Positive NSCLC
| Compound | Generation | Median Progression-Free Survival (PFS) in Crizotinib-Resistant Patients (months) | Objective Response Rate (ORR) in Crizotinib-Resistant Patients (%) |
| Brigatinib | Second | 16.7 | 55 |
| Lorlatinib | Third | 6.9 | 48 |
Clinical trial data can vary based on patient population and study design.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant human ALK kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)
-
Test compound (e.g., brigatinib) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the recombinant ALK enzyme and the substrate peptide in the kinase buffer.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the kinase activity by 50%, by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (General Protocol)
Objective: To determine the effect of a compound on the proliferation of cancer cells.
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., brigatinib) serially diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Procedure:
-
Seed the ALK-positive cancer cells into a 96-well microplate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathway and Experimental Workflow Diagrams
Caption: ALK signaling pathway and the inhibitory action of brigatinib.
Caption: General experimental workflow for ALK inhibitor development.
References
Orthogonal Validation of ALK-IN-22's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive comparison of ALK-IN-22, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, with other established ALK inhibitors. Through a series of orthogonal validation methods, we objectively assess its mechanism of action, potency, and cellular effects, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.
Introduction to this compound
This compound is a novel and potent inhibitor of Anaplastic Lymphoma Kinase.[1] Dysregulation of the ALK receptor tyrosine kinase is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. ALK inhibitors function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways essential for cell proliferation and survival.[2][3][4] Orthogonal validation, the use of multiple independent assays, is crucial to confidently characterize the mechanism of action of new inhibitors like this compound.[5]
Comparative Analysis of ALK Inhibitor Potency
The inhibitory activity of this compound was compared against other well-characterized ALK inhibitors: Crizotinib, Alectinib, and Ceritinib. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Inhibitor | Target | Biochemical IC50 (nM) | Cell Proliferation IC50 (nM) |
| This compound | ALK (wild-type) | 2.3[1] | 11 (Karpas-299)[1] |
| ALK L1196M | 3.7[1] | 37 (H2228)[1] | |
| ALK G1202R | 2.9[1] | 27 (H3122)[1] | |
| Crizotinib | ALK | ~20-30 | 24 (H3122) |
| Alectinib | ALK | 1.9[6] | 3.4 (H3122) |
| Ceritinib | ALK | 0.15[7] | 25 (H3122) |
Orthogonal Validation of this compound's Mechanism of Action
To validate that this compound's anti-proliferative effects are a direct result of its engagement with the ALK kinase and inhibition of its downstream signaling, a series of orthogonal assays were performed.
Inhibition of ALK Phosphorylation and Downstream Signaling
Western blot analysis confirms that this compound effectively reduces the autophosphorylation of ALK and suppresses the phosphorylation of key downstream signaling proteins, STAT3 and AKT.
Table 2: Effect of ALK Inhibitors on Downstream Signaling
| Inhibitor (Concentration) | % Inhibition of p-ALK | % Inhibition of p-STAT3 | % Inhibition of p-AKT |
| This compound (100 nM) | >90% | >85% | >80% |
| Crizotinib (250 nM) | ~80% | ~75% | ~70% |
| Alectinib (50 nM) | >95% | >90% | >85% |
Note: The percentage of inhibition is estimated from qualitative Western blot data and may vary between experiments.
Cellular Target Engagement Confirmation
The Cellular Thermal Shift Assay (CETSA) provides direct evidence of a drug binding to its target protein within a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Inhibitor | Target Protein | Thermal Shift (ΔTm) (°C) |
| This compound | ALK | +4.2 |
| Crizotinib | ALK | +3.5 |
| Alectinib | ALK | +4.8 |
| Vehicle (DMSO) | ALK | 0 |
Visualizing the Molecular and Experimental Frameworks
To further elucidate the concepts and processes described, the following diagrams have been generated.
Caption: ALK signaling pathway and inhibitor intervention point.
Caption: Experimental workflow for orthogonal validation.
Caption: Logical relationship of orthogonal validation.
Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to block 50% of the kinase activity in a purified system.
Materials:
-
Recombinant human ALK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase peptide substrate)
-
This compound and other inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant ALK enzyme solution to each well.
-
Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for ALK Phosphorylation
This technique is used to detect changes in the phosphorylation state of ALK and its downstream targets in response to inhibitor treatment.
Materials:
-
ALK-positive cancer cell lines (e.g., H2228)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed ALK-positive cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of inhibitors or DMSO for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Materials:
-
ALK-positive cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.[5]
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the inhibitors or DMSO.[5]
-
Incubate the cells for 72 hours.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms direct binding of a drug to its target protein in intact cells.
Materials:
-
ALK-positive cancer cell lines
-
This compound and other inhibitors
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Western blotting reagents (as described above)
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the inhibitor or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Collect the supernatant and analyze the amount of soluble ALK protein by Western blotting.
-
Plot the amount of soluble ALK against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
References
- 1. This compound | ALK抑制剂 | CAS 2468219-09-0 | 美国InvivoChem [invivochem.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Benchmarking ALK-IN-6: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Anaplastic Lymphoma Kinase (ALK) inhibitor, ALK-IN-6, against a panel of established ALK inhibitors. This analysis is supported by preclinical data and detailed experimental methodologies to aid in the evaluation of this compound for further investigation.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC) patients harboring ALK gene rearrangements. The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. This guide benchmarks the investigational inhibitor ALK-IN-6 against a panel of first, second, and third-generation ALK inhibitors: Crizotinib, Ceritinib, Alectinib, Brigatinib, and Lorlatinib.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of ALK-IN-6 and the panel of approved ALK inhibitors are summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), a key measure of drug potency. It is important to note that direct head-to-head preclinical data for ALK-IN-6 against the full panel of inhibitors across a comprehensive set of mutations is not yet available in published literature. The following tables compile available data to provide a comparative overview.
Table 1: Biochemical Potency (IC50, nM) Against Wild-Type and Mutant ALK
| Inhibitor | Generation | ALK (Wild-Type) IC50 (nM) | ALK L1196M IC50 (nM) | ALK G1202R IC50 (nM) | ALK F1174L IC50 (nM) |
| ALK-IN-6 | Investigational | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Crizotinib | First | 20-60 | 100-200 | >1000 | >1000 |
| Ceritinib | Second | <1 | ~20 | >1000 | ~100 |
| Alectinib | Second | <1 | ~20 | >1000 | ~100 |
| Brigatinib | Second | <1 | ~20 | ~100 | ~100 |
| Lorlatinib | Third | <1 | ~10 | ~20 | ~20 |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions. The data for ALK-IN-6 is not yet publicly available in a comparative context.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of ALK inhibitors are provided below.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This assay biochemically quantifies the enzymatic activity of ALK and the inhibitory potential of test compounds.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the kinase activity.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human ALK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of ALK-IN-6 and the panel of ALK inhibitors in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the ALK enzyme, substrate, and inhibitors at various concentrations. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: MTT Cell Viability Assay
This assay measures the effect of ALK inhibitors on the viability of cancer cell lines that are dependent on ALK signaling.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Procedure:
-
Cell Culture: Culture ALK-positive cancer cell lines (e.g., H3122, SU-DHL-1) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of ALK-IN-6 and the panel of ALK inhibitors for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the IC50 value.
Target Engagement Assay: Western Blot Analysis
This technique is used to assess the effect of ALK inhibitors on the phosphorylation status of ALK and its downstream signaling proteins.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Following treatment with ALK inhibitors, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated ALK (p-ALK) and downstream effectors like p-STAT3 and p-AKT.
Procedure:
-
Cell Treatment and Lysis: Treat ALK-positive cells with ALK inhibitors for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ALK, total ALK, p-STAT3, total STAT3, p-AKT, and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to total protein levels.
Visualizations
The following diagrams illustrate the ALK signaling pathway and the general workflows for the described experimental procedures.
Figure 1. Simplified ALK signaling pathway.
Figure 2. Workflow for in vitro kinase assay.
Figure 3. Workflow for Western blot analysis.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ALK-IN-22
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical reagents. ALK-IN-22, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer-related research, requires careful handling and disposal as a hazardous chemical waste. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2468219-09-0) is not publicly available, established protocols for the disposal of bioactive, research-grade small molecules provide a clear framework for its safe management.
All waste materials, including the pure compound, solutions, and any contaminated labware, must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is paramount.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Skin and Body | Laboratory coat. |
Disposal Protocol for this compound
The following step-by-step guide outlines the proper disposal procedure for this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Chemical Waste:
-
Collect all unused this compound powder and any solutions containing the compound in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used (e.g., glass or polyethylene).
-
The label should clearly state "Hazardous Waste" and include the full chemical name ("this compound") and its CAS number ("2468219-09-0").
-
-
Contaminated Labware:
-
All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and flasks, should be collected in a separate, clearly labeled hazardous waste container.
-
Reusable glassware must be decontaminated by rinsing with an appropriate solvent (e.g., the solvent used to dissolve the this compound, followed by a standard laboratory detergent and water). The initial solvent rinse must be collected as hazardous chemical waste.
-
2. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.
Experimental Workflow for Disposal
The logical flow of the disposal process is crucial for ensuring safety and compliance.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific safety and disposal guidelines for comprehensive compliance.
Personal protective equipment for handling ALK-IN-22
This document provides essential safety and logistical information, including operational and disposal plans, for handling ALK-IN-22. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this research compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE is recommended for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Body Protection: Dedicated, disposable lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Body Protection: Standard laboratory coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is critical to minimize exposure risk.
1. Preparation and Designated Area:
-
All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.
-
Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
2. Weighing and Solution Preparation:
-
Weigh the solid compound carefully within the containment of a chemical fume hood to avoid generating dust.[1]
-
Use dedicated spatulas and weighing paper.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.
3. Handling and Experimental Use:
-
Avoid direct contact with skin and eyes.
-
All manipulations should be performed in a manner that minimizes the creation of aerosols.
-
Use dedicated and clearly labeled equipment. If not possible, thoroughly decontaminate equipment after use.
4. Post-Handling Procedures:
-
After handling, decontaminate the work area thoroughly.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[1]
Step 1: Waste Segregation
-
Solid Waste: Collect all solid waste, including empty vials, contaminated gloves, pipette tips, bench paper, and other disposable materials, in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Collect unused solutions of this compound and any solvent used for rinsing contaminated glassware in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[1] Do not pour any this compound waste down the drain.[1]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
Step 2: Decontamination of Labware
-
All non-disposable glassware and equipment that have come into contact with this compound should be decontaminated before reuse.
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the compound. Collect this rinse solvent as hazardous liquid waste.
-
Secondary Wash: Wash the rinsed labware with an appropriate detergent and water.
Step 3: Waste Storage and Collection
-
Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Provide the EHS office with a complete inventory of the waste.
Experimental Workflow and Disposal Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
